Product packaging for 2,5-Di-p-toluidinoterephthalic acid(Cat. No.:CAS No. 10291-28-8)

2,5-Di-p-toluidinoterephthalic acid

Cat. No.: B3363466
CAS No.: 10291-28-8
M. Wt: 376.4 g/mol
InChI Key: FVLUGNOOEZYDNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2,5-Di-p-toluidinoterephthalic acid is a useful research compound. Its molecular formula is C22H20N2O4 and its molecular weight is 376.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 319997. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H20N2O4 B3363466 2,5-Di-p-toluidinoterephthalic acid CAS No. 10291-28-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-bis(4-methylanilino)terephthalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O4/c1-13-3-7-15(8-4-13)23-19-11-18(22(27)28)20(12-17(19)21(25)26)24-16-9-5-14(2)6-10-16/h3-12,23-24H,1-2H3,(H,25,26)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVLUGNOOEZYDNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=CC(=C(C=C2C(=O)O)NC3=CC=C(C=C3)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4065024
Record name 2,5-Bis(p-toluidino)terephthalic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4065024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10291-28-8
Record name 2,5-Bis[(4-methylphenyl)amino]-1,4-benzenedicarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10291-28-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Di-p-toluidinoterephthalic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010291288
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5-Di-p-toluidinoterephthalic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=319997
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,4-Benzenedicarboxylic acid, 2,5-bis[(4-methylphenyl)amino]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,5-Bis(p-toluidino)terephthalic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4065024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-bis(p-toluidino)terephthalic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.579
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,5-DI-P-TOLUIDINOTEREPHTHALIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5ZI978ES5L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 2,5-Di-p-toluidinoterephthalic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Di-p-toluidinoterephthalic acid, a derivative of terephthalic acid, is a compound of significant interest in the field of materials science, primarily for its role as a key intermediate in the synthesis of high-performance quinacridone pigments. This technical guide provides a comprehensive overview of the known properties of this compound, including its chemical and physical characteristics. Detailed experimental protocols for its synthesis and characterization are presented to facilitate further research and application. It is important to note that while the chemical attributes of this compound are well-documented, there is a notable absence of publicly available data regarding its biological activities and toxicological profile.

Chemical and Physical Properties

This compound is a crystalline solid. Its core structure consists of a central terephthalic acid moiety substituted with two p-toluidine groups at the 2 and 5 positions. This substitution imparts specific electronic and steric properties to the molecule, influencing its reactivity and end-use applications.

Identifiers and General Properties
PropertyValueReference
IUPAC Name 2,5-bis(4-methylanilino)terephthalic acid[1]
CAS Number 10291-28-8[1]
Molecular Formula C₂₂H₂₀N₂O₄[2]
Molecular Weight 376.4 g/mol [2]
Canonical SMILES CC1=CC=C(C=C1)NC2=CC(=C(C=C2C(=O)O)NC3=CC=C(C=C3)C)C(=O)O[2]
InChI Key FVLUGNOOEZYDNV-UHFFFAOYSA-N[2]
Physical Properties
PropertyValue
Melting Point 334 °C
Boiling Point 584.5 °C
Density 1.348 g/cm³

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of a dialkyl succinylsuccinate with p-toluidine, followed by oxidation and hydrolysis. The following protocol is a composite methodology based on established patent literature.[3]

Experimental Protocol

Materials:

  • Dimethyl succinylsuccinate

  • p-Toluidine

  • Anhydrous Butanol

  • Concentrated Sulfuric Acid

  • Acetic Acid

  • Potassium Hydroxide

  • Nitrogen gas

  • Air supply

Procedure:

  • Transesterification: In a stirred autoclave, combine dimethyl succinylsuccinate (0.2 mol), anhydrous 1-butanol (250 ml), and concentrated sulfuric acid (0.52 ml).

  • Purge the reactor with nitrogen for 15 minutes.

  • Heat the mixture to 140°C under pressure for 2 hours.

  • Cool the reaction mixture to allow for the precipitation of a mixture of dibutyl succinylsuccinate and methyl butyl succinylsuccinate.

  • Condensation with p-Toluidine: To the resulting mixture, add p-toluidine (26 g).

  • Purge the system with nitrogen and heat to approximately 75°C for 1 hour with continuous nitrogen purging.

  • Oxidation: Add acetic acid (20 ml) and heat the mixture to reflux.

  • Once at reflux, introduce a steady stream of air into the reaction mixture through a dip tube for 4 hours.

  • Hydrolysis and Precipitation: Add solid potassium hydroxide (70 g) to the reaction mixture and continue to reflux for an additional hour.

  • Cool the mixture and add 500 ml of water.

  • Adjust the pH of the solution to 2.5-3 by the addition of sulfuric acid.

  • Separate the aqueous phase. Add approximately 400 ml of fresh water to the organic phase, which should result in the precipitation of a dark-violet solid.

  • Isolation and Purification: Filter the precipitate and dry at 100°C to yield this compound. The purity can be assessed by HPLC.

G cluster_0 Step 1: Transesterification cluster_1 Step 2: Condensation cluster_2 Step 3: Oxidation cluster_3 Step 4: Hydrolysis & Precipitation A Dimethyl succinylsuccinate D Dibutyl/Methyl Butyl succinylsuccinate A->D B 1-Butanol B->D C H₂SO₄ (cat.) C->D F Intermediate Adduct D->F E p-Toluidine E->F I Oxidized Intermediate F->I G Acetic Acid G->I H Air (O₂) H->I M This compound I->M J KOH J->M K H₂O K->M L H₂SO₄ (for pH adjustment) L->M

Caption: Synthesis workflow for this compound.

Characterization

The structural elucidation and confirmation of this compound are primarily achieved through spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the central terephthalic ring and the p-tolyl groups, the N-H protons of the secondary amines, the carboxylic acid protons, and the methyl protons of the tolyl groups. The integration and splitting patterns of these signals are crucial for confirming the molecular structure.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule, including the carbonyl carbons of the carboxylic acid groups, the aromatic carbons, and the methyl carbons.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule. Key expected vibrations include:

  • O-H stretching of the carboxylic acid groups.

  • N-H stretching of the secondary amine groups.

  • C=O stretching of the carboxylic acid groups.

  • C-N stretching.

  • Aromatic C-H and C=C stretching.

Biological Properties and Signaling Pathways

A comprehensive search of the scientific literature and toxicology databases reveals a significant lack of information on the biological properties, including potential therapeutic effects or toxicity, of this compound. While studies exist on the biological effects of its parent molecule, terephthalic acid, and other phthalate derivatives, this data cannot be directly extrapolated to the di-p-toluidino substituted compound.[4] Therefore, no signaling pathways or specific biological activities can be described for this molecule at present.

Applications

The primary and well-established application of this compound is as a key precursor in the synthesis of quinacridone pigments. The cyclization of 2,5-dianilino-terephthalic acids, such as the title compound, leads to the formation of the highly stable and brightly colored quinacridone pigments, which are widely used in paints, plastics, and inks.

G A This compound B Cyclization Reaction A->B Precursor C Quinacridone Pigment B->C Product

Caption: Role as a precursor in pigment synthesis.

Conclusion

This compound is a well-characterized organic compound with established synthetic routes and significant industrial application as a pigment intermediate. Its chemical and physical properties are well-documented, allowing for its reliable synthesis and identification. However, the lack of data on its biological activity presents a clear knowledge gap. This technical guide serves as a foundational resource for researchers in materials science and chemistry, while also highlighting the need for future investigations into the potential biological and toxicological profile of this compound, which would be essential for any consideration in the fields of drug development or life sciences.

References

CAS number 10291-28-8 physical and chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physical and Chemical Properties of 2,5-bis(p-toluidino)terephthalic acid (CAS 10291-28-8)

Introduction

This technical guide provides a comprehensive overview of the physical and chemical properties of the organic compound identified by CAS number 10291-28-8. This substance is chemically known as 2,5-bis(p-toluidino)terephthalic acid, with synonyms including 2,5-bis(4-methylanilino)terephthalic acid and DIMETHYLDIANILINOTEREPHTHALIC ACID.[1][2][3][4] It serves as a significant intermediate in the synthesis of pigments and other complex organic molecules.[2][5][6][7] This document is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed data, experimental protocols, and visual representations of relevant chemical pathways.

Physical and Chemical Properties

The physical and chemical properties of 2,5-bis(p-toluidino)terephthalic acid are summarized in the table below. These properties are crucial for its application in various chemical syntheses and for predicting its behavior in different environmental and biological systems.

PropertyValueSource(s)
Molecular Formula C22H20N2O4[1][2][3][4][5]
Molar Mass 376.41 g/mol [1][2][3][4][5][8]
Appearance White crystalline powder[5]
Melting Point 334 °C (some sources report ~190°C)[1][2][4][5][8]
Boiling Point 584.5 °C at 760 mmHg[1][2][4][8]
Density 1.348 g/cm³[1][2][4][8]
Flash Point 307.3 °C[1][2][4][8]
Solubility Insoluble in water; slightly soluble in alcohol and ether.[5]
Vapor Pressure 1.67E-14 mmHg at 25°C[2][4]
Refractive Index 1.705[2][4][8]
XLogP3 5.333[4]
PSA (Polar Surface Area) 98.66 Ų[4]

Spectral Data

¹H NMR spectroscopy of 2,5-bis(p-toluidino)terephthalic acid reveals distinct signals corresponding to the different types of protons within its structure. These include signals from the carboxylic acid protons, the secondary amine (N-H) protons, the aromatic protons on the central terephthalic acid core and the flanking p-tolyl groups, and the aliphatic methyl protons.[2]

Experimental Protocols

Synthesis of 2,5-bis(p-toluidino)terephthalic acid

Several synthetic routes for 2,5-bis(p-toluidino)terephthalic acid have been reported.

Method 1: From Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate and p-Toluidine

A common laboratory-scale synthesis involves the reaction of dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate with p-toluidine in the presence of acetic acid in an ethanol solvent. The reaction is typically carried out at a temperature of 102-105 °C and can achieve a yield of up to 98.6%.[9]

Method 2: Amidation of Dimethyl 1,4-phthalate

Another reported method is the amidation of dimethyl 1,4-phthalate with p-toluidine.[5] This involves the reaction of dimethyl 1,4-benzenedicarboxylate with p-toluidine in a suitable solvent, followed by alkaline hydrolysis of the resulting ester to yield the final dicarboxylic acid product.[5]

Method 3: Activation of Carboxylic Acid Groups

To overcome the low reactivity of terephthalic acid itself, its carboxylic acid groups can be activated. A common method is the conversion to terephthaloyl chloride, which can then react with two equivalents of p-toluidine. This reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct.[2]

Purification Techniques

The crude product of 2,5-bis(p-toluidino)terephthalic acid can be purified using standard laboratory techniques:

  • Recrystallization : The crude solid is dissolved in a suitable hot solvent and allowed to cool, leading to the formation of purified crystals as impurities remain in the solution.[2]

  • Washing : The solid product can be washed with a solvent in which the desired compound is insoluble, but the impurities are soluble.[2]

  • Precipitation : The compound can be precipitated from a solution by altering conditions such as pH.[2]

Chemical Pathways and Logical Relationships

Synthesis of Pigment Red 122

2,5-bis(p-toluidino)terephthalic acid is a key precursor in the synthesis of quinacridone pigments, such as Pigment Red 122.[6][7][10] The synthesis involves a cyclization reaction of the terephthalic acid derivative.

Experimental Protocol for Pigment Red 122 Synthesis:

  • Preheating: 84.5 g of polyphosphoric acid (PPA) is added to a 1 L three-neck flask equipped with a stirrer, thermocouple, and condenser, and preheated to 100 °C for 3 hours.[6][7]

  • Reaction: 18.8 g of 2,5-bis[(4-methylphenyl)amino]-1,4-benzenedicarboxylic acid (0.05 mol) is added to the preheated PPA.[6][7]

  • Heating: The reaction mixture is heated to 125 °C and maintained for 3 hours.[6][7]

  • Product Formation: The reaction yields the crude product, 2,9-dimethylquinolo[2,3-B]acridine-7,14(5H,12H)-dione (Pigment Red 122), with a reported yield of 99.59%.[6][7]

Synthesis_of_Pigment_Red_122 sub_A 2,5-bis(p-toluidino)terephthalic acid (CAS 10291-28-8) product_B Pigment Red 122 (2,9-dimethylquinacridone) sub_A->product_B Cyclization 125 °C, 3h reagent_A Polyphosphoric Acid (PPA) reagent_A->product_B

Caption: Synthesis pathway of Pigment Red 122 from 2,5-bis(p-toluidino)terephthalic acid.

Predicted Skin Sensitization Mechanism

Computational models have predicted that 2,5-bis[(4-methylphenyl)amino]terephthalic acid may act as a strong skin sensitizer.[11] The proposed mechanism involves autoxidation to form a reactive quinone-imine intermediate, which can then act as a Michael acceptor.[11] The reactivity of this intermediate is likely modulated by the presence of the two carboxylic acid substituents.[11]

Sensitization_Mechanism start_mol 2,5-bis(p-toluidino)terephthalic acid intermediate Quinone-imine Intermediate start_mol->intermediate Autoxidation michael_acceptor Michael Acceptor intermediate->michael_acceptor Activation adduct Protein Adduct michael_acceptor->adduct Michael Addition protein Skin Proteins protein->adduct response Immune Response (Sensitization) adduct->response Triggers

Caption: Proposed mechanism for skin sensitization by 2,5-bis(p-toluidino)terephthalic acid.

References

A Comprehensive Technical Guide to 2,5-bis(4-methylanilino)terephthalic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Di-p-toluidinoterephthalic acid, systematically named 2,5-bis(4-methylanilino)terephthalic acid according to IUPAC nomenclature, is an organic compound with the chemical formula C22H20N2O4[1][2]. This molecule consists of a central terephthalic acid core substituted with two p-toluidine groups at the 2 and 5 positions. Its primary application lies in the industrial sector as a pigment[1][2]. This guide provides a detailed overview of its chemical properties, a representative synthesis protocol, and an exploration of its known applications and biological relevance.

Chemical and Physical Properties

A summary of the key computed and experimental data for 2,5-bis(4-methylanilino)terephthalic acid is presented below. These properties are crucial for understanding its behavior in various chemical and biological systems.

PropertyValueSource
IUPAC Name 2,5-bis(4-methylanilino)terephthalic acid[1][2]
Synonyms This compound, 2,5-Bis(p-toluidino)terephthalic acid[1]
CAS Number 10291-28-8[1]
Molecular Formula C22H20N2O4[1][2]
Molecular Weight 376.4 g/mol [1]
Appearance Reported as a liquid, though likely a solid at room temperature based on its structure[3]
Purity Commercially available up to 99.0%[3]
Primary Use Pigment[1][2]

Synthesis Protocol

Representative Synthesis of a Diarylamino Terephthalic Acid Derivative

The following protocol describes the synthesis of dimethyl 2,5-di-phenylamino-terephthalate, which can be subsequently hydrolyzed to the corresponding dicarboxylic acid.

Materials:

  • 2,5-dihydroxy-cyclohexadiene-dicarboxylic acid (1,4)-dimethyl ester

  • Aniline

  • Xylene (technical grade)

  • Propionic acid

  • Nitrogen gas

  • Methanol

Procedure:

  • In a glass apparatus equipped with a stirrer, reflux condenser, water separator, and a nitrogen inlet, 500 parts of xylene and 85 parts of propionic acid are combined.

  • 114 parts of 2,5-dihydroxy-cyclohexadiene-dicarboxylic acid (1,4)-dimethyl ester are introduced under a nitrogen atmosphere.

  • 112 parts of aniline are added with stirring at approximately 75-90 °C, still under nitrogen.

  • The mixture is heated from 90 °C to about 98-100 °C over approximately 3 hours while passing nitrogen through the solution. The reaction is allowed to proceed for an additional 45 minutes to ensure completion, which is indicated by the quantitative separation of the theoretical amount of water.

  • The reaction mixture is then heated to about 98-100 °C to initiate the oxidation (dehydrogenation) of the cyclohexadiene ring to a benzene ring. This step also produces water, which is removed by the nitrogen stream. The completion of this step, taking approximately 2.5 hours, is monitored by the cessation of water elimination and can be verified by liquid chromatography (HPLC).

  • The resulting dimethyl 2,5-di-phenylamino-terephthalate is filtered at 80 °C and washed with boiling water. The crude product is further purified by washing with methanol at 50 °C.

  • Subsequent hydrolysis of the dimethyl ester to 2,5-di-phenylamino-terephthalic acid can be achieved by saponification with a base like sodium hydroxide, followed by acidification. A yield of approximately 88% has been reported for the final acid product[4].

Biological Activity and Signaling Pathways

Currently, there is a lack of specific data in peer-reviewed literature regarding the biological activity or involvement in signaling pathways of 2,5-bis(4-methylanilino)terephthalic acid. Research on terephthalic acid and its derivatives has primarily focused on their metabolism by microorganisms and their use in the synthesis of biocompatible materials[5][6]. For instance, some studies have investigated the synthesis of new heterocyclic compounds derived from terephthalic acid and their potential biological activities, such as anticancer and antibacterial properties[7]. However, these studies do not specifically address the 2,5-di-p-toluidino substituted derivative. Given its primary use as an industrial pigment, it is plausible that its biological interactions have not been a major focus of research.

Logical Workflow for Synthesis

The following diagram illustrates the logical steps for the synthesis of a diarylamino terephthalic acid, based on the representative protocol described above.

Synthesis_Workflow cluster_starting_materials Starting Materials cluster_reaction_steps Reaction Steps cluster_products Products A 2,5-dihydroxy-cyclohexadiene- dicarboxylic acid dimethyl ester C Condensation Reaction (in Xylene/Propionic Acid) A->C B p-Toluidine B->C D Dehydrogenation (Oxidation) (Heat, N2 stream) C->D G Dimethyl 2,5-bis(4-methylanilino)terephthalate D->G E Saponification (Base Hydrolysis) F Acidification E->F H 2,5-bis(4-methylanilino)terephthalic acid (Final Product) F->H G->E

Caption: Logical workflow for the synthesis of 2,5-bis(4-methylanilino)terephthalic acid.

Conclusion

2,5-bis(4-methylanilino)terephthalic acid is a well-defined chemical compound primarily utilized for its properties as a pigment. While detailed experimental data and biological studies are scarce in publicly accessible literature, its chemical properties are well-characterized. The provided synthesis protocol for a closely related analog offers a valuable template for its laboratory preparation. For researchers and professionals in drug development, the lack of information on its biological activity suggests that this compound is not currently a focus of pharmaceutical research. Future investigations could explore its potential biological effects, given the diverse activities of other terephthalic acid derivatives.

References

A Technical Guide to the Physicochemical Properties of 2,5-Di-p-toluidinoterephthalic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the solubility and melting point of 2,5-Di-p-toluidinoterephthalic acid, a molecule of interest in materials science and potentially in drug development. This document outlines its key physical properties, provides detailed experimental protocols for their determination, and presents logical workflows for these procedures. Due to its structural characteristics, understanding its solubility and melting point is crucial for its synthesis, purification, and application.

Introduction to this compound

This compound is a derivative of terephthalic acid, characterized by the substitution of two p-toluidine groups onto the terephthalic acid backbone.[1] This structure, combining a rigid dicarboxylic acid core with aromatic amine substituents, imparts unique electronic and steric properties.[1] While its primary applications are currently in the synthesis of specialized pigments and polymers, the presence of carboxylic acid and amine functionalities makes it a versatile building block for more complex molecular architectures.[1] An understanding of its fundamental physicochemical properties, such as solubility and melting point, is essential for its application in research and development.

Physicochemical Data

The quantitative physical properties of this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C₂₂H₂₀N₂O₄[2]
Molecular Weight 376.4 g/mol [2]
IUPAC Name 2,5-bis(4-methylanilino)terephthalic acid[2]
CAS Number 10291-28-8[2]
Melting Point 334 °C[3]
Solubility See Section 3-

Solubility Profile

Terephthalic acid itself is sparingly soluble in water and alcohol but shows increased solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF).[4][5] The solubility of terephthalic acid is also greater in alkaline solutions due to the deprotonation of its carboxylic acid groups.[6]

For this compound, the large, nonpolar p-toluidine substituents would be expected to decrease its solubility in polar protic solvents like water and ethanol compared to terephthalic acid. Conversely, these aromatic groups may enhance its solubility in organic solvents. It is anticipated to be soluble in strong polar aprotic solvents such as DMSO and DMF.

Experimental Protocols

The following sections detail standardized methodologies for the experimental determination of the melting point and solubility of this compound.

Melting Point Determination

The melting point of a crystalline solid is a key indicator of its purity. Pure compounds typically exhibit a sharp melting point range of 0.5-1.0°C.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle

Procedure:

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. If necessary, gently grind the sample in a mortar and pestle.

  • Capillary Loading: Pack the dry powder into a capillary tube to a height of 2.5-3.5 mm, ensuring tight packing by tapping the tube on a solid surface.

  • Initial Rapid Determination: Place the loaded capillary into the heating block of the melting point apparatus. Heat rapidly to obtain an approximate melting point. This provides a target range for a more accurate measurement.

  • Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Insert a new capillary with the sample. Heat at a slow rate, approximately 1-2°C per minute, when approaching the expected melting point.

  • Observation and Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the sample.

  • Repeatability: Conduct at least two more careful determinations to ensure consistent and reproducible results.

Qualitative Solubility Determination

This protocol provides a systematic approach to determine the solubility of this compound in various solvents.

Materials:

  • This compound

  • Small test tubes and a test tube rack

  • Spatula

  • Vortex mixer (optional)

  • Graduated cylinders or pipettes

  • Solvents for testing (e.g., water, ethanol, acetone, hexane, 5% aqueous NaOH, 5% aqueous HCl)

Procedure:

  • Sample Preparation: Place approximately 25 mg of this compound into a clean, dry test tube.

  • Solvent Addition: Add 0.75 mL of the desired solvent to the test tube in small portions.

  • Mixing: After each addition, vigorously shake or vortex the test tube for 60 seconds to facilitate dissolution.

  • Observation: Observe the mixture.

    • Soluble: The compound dissolves completely, leaving no visible solid particles.

    • Partially Soluble: Some of the solid dissolves, but a noticeable amount remains.

    • Insoluble: No apparent dissolution of the solid occurs.

  • Systematic Testing: Perform this test systematically with a range of solvents of varying polarities (e.g., water, ethanol, acetone, hexane) to build a comprehensive solubility profile. Also, test in acidic (5% HCl) and basic (5% NaOH) aqueous solutions to assess the impact of pH on solubility.

Process Visualization

The logical workflows for the experimental determination of melting point and solubility are depicted below using the DOT language.

MeltingPointWorkflow cluster_determination Melting Point Measurement start Start: Obtain Dry Sample prep Prepare Sample: Finely powder the compound start->prep load Load Capillary Tube: Pack powder to 2-3 mm height prep->load rough_heat Rapid Heating: Determine approximate melting range load->rough_heat cool Cool Apparatus: Cool to 20°C below approx. MP rough_heat->cool slow_heat Slow Heating: Heat at 1-2°C per minute cool->slow_heat observe Observe and Record: Note start and end of melting slow_heat->observe end_point End: Record Melting Point Range observe->end_point

Caption: Workflow for Melting Point Determination.

SolubilityWorkflow start Start: Weigh Sample (25 mg) add_solvent Add Solvent (0.75 mL) in portions start->add_solvent mix Vigorous Mixing (60 seconds) add_solvent->mix observe Observe Mixture mix->observe decision Is the compound fully dissolved? observe->decision soluble Result: Soluble decision->soluble Yes insoluble Result: Insoluble/ Partially Soluble decision->insoluble No next_solvent Proceed to Next Solvent soluble->next_solvent insoluble->next_solvent

Caption: Workflow for Qualitative Solubility Testing.

References

In-Depth Technical Guide to the Thermal Stability of N-arylated Terephthalic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of N-arylated terephthalic acid derivatives, a class of compounds with significant potential in materials science and pharmaceutical development. Their rigid aromatic structures and strong intermolecular interactions often impart high thermal resistance, making them suitable for high-performance applications. This document details their synthesis, thermal properties, and the relationship between their chemical structure and thermal stability, supported by experimental data and procedural diagrams.

Introduction to N-arylated Terephthalic Acid Derivatives

N-arylated terephthalic acid derivatives are characterized by a central terephthaloyl core (a 1,4-disubstituted benzene ring with two carbonyl groups) where the amide nitrogen atoms are bonded to aryl groups. This arrangement leads to a rigid, planar molecular structure that facilitates strong intermolecular hydrogen bonding and π-π stacking, contributing to their notable thermal stability. These properties make them attractive for the development of heat-resistant polymers, liquid crystals, and as stable scaffolds in medicinal chemistry. Understanding the thermal behavior of these molecules is crucial for their application, as it dictates their processing conditions and operational limits.

Synthesis of N-arylated Terephthalic Acid Derivatives

The most common method for synthesizing N-arylated terephthalic acid derivatives is the Schotten-Baumann reaction, which involves the acylation of an arylamine with terephthaloyl chloride. The reaction is typically carried out in an aprotic solvent in the presence of a base to neutralize the hydrochloric acid byproduct.

A general synthetic workflow is depicted below:

SynthesisWorkflow cluster_reactants Reactants cluster_process Reaction Conditions cluster_purification Workup and Purification terephthaloyl_chloride Terephthaloyl Chloride solvent Aprotic Solvent (e.g., DMF, DMAc, NMP) terephthaloyl_chloride->solvent aryl_amine Aryl Amine (Substituted or Unsubstituted) aryl_amine->solvent base Base (e.g., Pyridine, Triethylamine) solvent->base temperature Controlled Temperature (e.g., 0°C to room temp.) base->temperature precipitation Precipitation in Water/Methanol temperature->precipitation filtration Filtration precipitation->filtration washing Washing (Water, Ethanol) filtration->washing drying Drying under Vacuum washing->drying product N-arylated Terephthalic Acid Derivative drying->product

Figure 1: General workflow for the synthesis of N-arylated terephthalic acid derivatives.

Thermal Stability Data

The thermal stability of N-arylated terephthalic acid derivatives is typically evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, providing the decomposition temperature (Td), often reported as the temperature at which 5% or 10% weight loss occurs. DSC measures the heat flow into or out of a sample as it is heated or cooled, which allows for the determination of the glass transition temperature (Tg) and melting point (Tm).

The tables below summarize the thermal properties of various N-arylated terephthalic acid derivatives and related polyamides found in the literature.

Table 1: Thermal Properties of N-arylated Terephthalamides and Related Monomers

Compound/MonomerTd (5% loss, °C)Tg (°C)Tm (°C)Notes
N,N'-bis(2-hydroxyethyl)terephthalamide-65-Precursor for polyesteramides.
Terephthalamide diols (from PET waste)~200-370 (hard segments)--Decomposition of hard segments in poly(urethane acrylates).

Table 2: Thermal Properties of Aromatic Polyamides Derived from Terephthalic Acid

PolymerTd (10% loss, °C)Tg (°C)Char Yield (%)Notes
Poly(p-phenylene terephthalamide) (PPTA)~500--High thermal stability due to rigid structure.
Fluorinated Polyamides475-483189-214-Introduction of fluorine enhances thermal stability.
Polyamides with ether and xanthene groups490-535 (in N2)236-298-Bulky groups can affect chain packing and thermal properties.
Polyamides with sulfone linkages441-464 (5% loss)223-289-Sulfone groups improve solubility while maintaining good thermal stability.
Poly(ester amide)s350-415228-261-Presence of ester linkages can reduce thermal stability compared to pure polyamides.

Experimental Protocols

Synthesis of N,N'-Diphenylterephthalamide

This protocol describes a representative synthesis of an N-arylated terephthalic acid derivative.

Materials:

  • Terephthaloyl chloride

  • Aniline

  • Anhydrous N,N-dimethylformamide (DMF)

  • Pyridine

  • Methanol

  • Deionized water

Procedure:

  • In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve aniline in anhydrous DMF.

  • Cool the solution to 0°C in an ice bath.

  • Add pyridine to the solution as an acid scavenger.

  • Dissolve terephthaloyl chloride in anhydrous DMF and add it dropwise to the aniline solution over a period of 30 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours under a nitrogen atmosphere.

  • Pour the reaction mixture into a beaker containing a mixture of methanol and water to precipitate the product.

  • Collect the white precipitate by vacuum filtration.

  • Wash the precipitate thoroughly with water and then with methanol to remove unreacted starting materials and byproducts.

  • Dry the purified N,N'-diphenylterephthalamide in a vacuum oven at 80°C for 24 hours.

Thermal Analysis

The following are general procedures for TGA and DSC analysis.

Thermogravimetric Analysis (TGA):

  • Calibrate the TGA instrument for temperature and weight loss.

  • Place a small amount of the sample (typically 5-10 mg) into a ceramic or aluminum pan.

  • Place the pan in the TGA furnace.

  • Heat the sample from room temperature to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).

  • Record the weight loss as a function of temperature.

  • Determine the decomposition temperature (Td) from the resulting TGA curve.

Differential Scanning Calorimetry (DSC):

  • Calibrate the DSC instrument for temperature and heat flow using a standard (e.g., indium).

  • Place a small amount of the sample (typically 5-10 mg) into an aluminum pan and seal it.

  • Place the sample pan and an empty reference pan in the DSC cell.

  • Heat the sample to a temperature above its expected melting point to erase its thermal history.

  • Cool the sample at a controlled rate (e.g., 10°C/min).

  • Reheat the sample at a controlled rate (e.g., 10°C/min) and record the heat flow.

  • Determine the glass transition temperature (Tg) and melting temperature (Tm) from the second heating scan.

The workflow for thermal analysis is illustrated in the following diagram:

ThermalAnalysisWorkflow cluster_sample_prep Sample Preparation cluster_tga Thermogravimetric Analysis (TGA) cluster_dsc Differential Scanning Calorimetry (DSC) sample N-arylated Terephthalic Acid Derivative weighing Weigh 5-10 mg of Sample sample->weighing tga_pan Place in TGA Pan weighing->tga_pan dsc_pan Seal in DSC Pan weighing->dsc_pan tga_heating Heat at 10°C/min in N2 tga_pan->tga_heating tga_data Record Weight vs. Temperature tga_heating->tga_data tga_result Determine Td (Decomposition Temp.) tga_data->tga_result dsc_cycle1 Heat/Cool Cycle (erase thermal history) dsc_pan->dsc_cycle1 dsc_cycle2 Heat at 10°C/min dsc_cycle1->dsc_cycle2 dsc_data Record Heat Flow vs. Temperature dsc_cycle2->dsc_data dsc_result Determine Tg and Tm dsc_data->dsc_result

Figure 2: Experimental workflow for the thermal analysis of N-arylated terephthalic acid derivatives.

Structure-Property Relationships

The thermal stability of N-arylated terephthalic acid derivatives is highly dependent on their molecular structure. Several key factors influence their thermal properties:

  • Hydrogen Bonding: The presence of N-H bonds allows for strong intermolecular hydrogen bonding between the amide groups of adjacent molecules. This significantly increases the energy required to disrupt the crystal lattice, leading to high melting and decomposition temperatures.

  • Aromatic Stacking: The planar phenyl and aryl groups facilitate π-π stacking, which further enhances intermolecular forces and contributes to thermal stability.

  • Substituents on the Aryl Ring: The nature and position of substituents on the N-aryl rings can have a profound effect on thermal stability.

    • Electron-donating groups (e.g., -OCH3, -CH3) can increase electron density in the aromatic ring, potentially strengthening the amide bond and increasing thermal stability.

    • Electron-withdrawing groups (e.g., -Cl, -NO2) can have a more complex effect. While they may polarize the molecule and enhance dipole-dipole interactions, they can also potentially weaken the C-N amide bond.

    • Bulky substituents can disrupt the planarity of the molecule and hinder close packing and hydrogen bonding, which generally leads to lower melting points and reduced thermal stability.

  • Polymer Architecture: When these derivatives are incorporated into polymers, factors such as chain rigidity, linearity, and the presence of flexible linkages play a crucial role. Linear, rigid backbones, as seen in many aromatic polyamides, promote high thermal stability.

The interplay of these factors is summarized in the following diagram:

StructureProperty cluster_structure Molecular Structure cluster_properties Thermal Properties cluster_substituent_effects Substituent Effects h_bonding Strong Hydrogen Bonding stability High Thermal Stability (Td, Tg, Tm) h_bonding->stability Increases pi_stacking π-π Stacking pi_stacking->stability Increases substituents Aryl Substituents substituents->stability Modifies electron_donating Electron-Donating Groups substituents->electron_donating electron_withdrawing Electron-Withdrawing Groups substituents->electron_withdrawing bulky_groups Bulky Groups substituents->bulky_groups polymer_arch Polymer Architecture polymer_arch->stability Influences electron_donating->stability Generally Increases electron_withdrawing->stability Variable Effect bulky_groups->stability Generally Decreases

Figure 3: Relationship between molecular structure and the thermal stability of N-arylated terephthalic acid derivatives.

Conclusion

N-arylated terephthalic acid derivatives represent a class of organic compounds with significant thermal stability, primarily due to their rigid aromatic structures and the presence of strong intermolecular forces. This guide has provided an overview of their synthesis, a compilation of their thermal properties, detailed experimental protocols for their preparation and analysis, and an exploration of the key structure-property relationships that govern their thermal behavior. This information is intended to be a valuable resource for researchers and professionals working with these compounds in the development of advanced materials and pharmaceuticals. Further research into the effects of a wider range of aryl substituents and their incorporation into novel polymer architectures will continue to expand the applications of this promising class of molecules.

A-Technical-Guide-to-2,5-Di-p-toluidinoterephthalic-Acid-and-Its-Synonyms

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,5-Di-p-toluidinoterephthalic acid, a compound with potential applications in various scientific fields. The document covers its chemical identity, synthesis, and available biological data, offering valuable insights for professionals in research and drug development.

Chemical Identity and Synonyms

This compound is a dicarboxylic acid derivative. For clarity and comprehensive literature searching, it is crucial to be aware of its various synonyms and identifiers.

Identifier Type Identifier
IUPAC Name 2,5-bis(4-methylanilino)terephthalic acid
CAS Number 10291-28-8
NSC Number 319997
Molecular Formula C22H20N2O4
Molecular Weight 376.4 g/mol
Synonym 1 2,5-Bis(p-toluidino)terephthalic acid
Synonym 2 2,5-Bis(4-toluidino)terephthalic acid
Synonym 3 Terephthalic acid, 2,5-di-p-toluidino-
Synonym 4 1,4-Benzenedicarboxylic acid, 2,5-bis((4-methylphenyl)amino)-
Physicochemical Properties

Understanding the physicochemical properties of a compound is fundamental for its application in research and development.

Property Value
Melting Point 334 °C
Density 1.348 g/cm³
XLogP3 5.9
Hydrogen Bond Donor Count 4
Hydrogen Bond Acceptor Count 6
Rotatable Bond Count 5
Synthesis Protocol

A detailed method for the synthesis of 2,5-dianilino-terephthalic acids has been described in the literature. The following protocol is adapted from a patented process, providing a clear and reproducible procedure.

Materials:

  • Dimethyl succinylsuccinate

  • p-toluidine

  • Acetic acid

  • Potassium hydroxide (solid)

  • Sulfuric acid

  • Water

  • Nitrogen gas

  • Air

Procedure:

  • To a reaction mixture containing dimethyl succinylsuccinate, add 26 g of p-toluidine.

  • Purge the reaction vessel with nitrogen and heat to approximately 75°C for 1 hour, maintaining the nitrogen purge.

  • Add 20 ml of acetic acid to the mixture and heat to reflux.

  • Once at reflux temperature, introduce a stream of air into the reaction mixture using a dip tube for 4 hours.

  • After the oxidation step, add 70 g of solid potassium hydroxide and continue to heat at reflux for an additional hour.

  • Cool the reaction mixture and add 500 ml of water.

  • Adjust the pH of the solution to 2.5-3 by the careful addition of sulfuric acid to precipitate the product.

  • Isolate the precipitate by filtration, wash with water, and dry to yield this compound.

Biological Activity

While primarily documented as an intermediate in pigment synthesis, this compound was submitted to the National Cancer Institute (NCI) for screening, where it was assigned the identifier NSC 319997 . The NCI's Developmental Therapeutics Program (DTP) has made screening data available through the CellMiner™ database, a tool for exploring molecular and pharmacological data for the NCI-60 cell line panel.[1][2][3]

The NCI-60 screen is a well-established platform for identifying potential anticancer agents.[2][3] The screening methodology involves exposing 60 different human cancer cell lines to the test compound and measuring the effect on cell growth. The primary endpoint is the Growth Inhibition of 50% (GI50), which is the concentration of the compound that causes a 50% reduction in cell growth.

Unfortunately, a direct query of the public NCI DTP database for NSC 319997 did not yield specific GI50 values. This indicates that while the compound was submitted and cataloged, the full dose-response data may not be publicly available in the standard datasets. Researchers interested in this compound may need to directly inquire with the NCI DTP for more detailed information.

Experimental Workflow and Future Directions

The journey of a compound from initial synthesis to a potential therapeutic agent involves a series of well-defined steps. The following diagram illustrates a logical workflow for the further investigation of this compound, based on the available information and standard drug discovery practices.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_development Lead Optimization & Preclinical Development synthesis Synthesis of This compound purification Purification & Characterization (NMR, MS) synthesis->purification initial_screening Initial Biological Screening (e.g., NCI-60) purification->initial_screening hit_identification Hit Identification & Confirmation initial_screening->hit_identification sar Structure-Activity Relationship (SAR) Studies hit_identification->sar admet ADMET Profiling sar->admet in_vivo In Vivo Efficacy & Toxicity Studies admet->in_vivo

A logical workflow for the investigation of this compound.

Given the current lack of detailed public biological data, future research efforts should focus on:

  • Resynthesis and Purity Confirmation: The first step would be to synthesize and rigorously purify the compound to ensure the quality of the material for biological testing.

  • Comprehensive Biological Screening: Subjecting the compound to a broad panel of in vitro assays, including various cancer cell lines and potentially other disease models, is crucial to uncover any potential therapeutic activity.

  • Mechanism of Action Studies: Should any significant biological activity be identified, subsequent studies should aim to elucidate the compound's mechanism of action, including identifying its molecular targets and affected signaling pathways.

  • Analogue Synthesis: Based on any identified "hits," a medicinal chemistry program could be initiated to synthesize analogues to explore the structure-activity relationship (SAR) and optimize for potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound is a readily synthesizable compound with a known chemical profile. While its historical application has been in the field of materials, its inclusion in the NCI's screening program suggests a potential for biological activity that remains largely unexplored in the public domain. This technical guide provides the foundational information necessary for researchers and drug development professionals to initiate a systematic investigation into the therapeutic potential of this and related molecules. Further research is warranted to fully characterize its biological effects and determine its viability as a lead compound for drug discovery.

References

Health and safety information for 2,5-Di-p-toluidinoterephthalic acid

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Health and Safety of 2,5-Di-p-toluidinoterephthalic Acid

This technical guide provides comprehensive health and safety information for this compound, intended for researchers, scientists, and drug development professionals. The information is compiled from available safety data sheets and toxicological databases.

Chemical and Physical Properties

This compound is a solid organic compound.[1] Key physicochemical properties are summarized in the table below.

PropertyValueSource
CAS Number 10291-28-8[2][3]
Molecular Formula C22H20N2O4[2][3][4][5]
Molecular Weight 376.4 g/mol [3][4]
IUPAC Name 2,5-bis(4-methylanilino)terephthalic acid[4]
Appearance White powder/solid
Melting Point 334 °C[2]
Boiling Point 584.5 °C[2]
Flash Point 307.3 °C[2]
Density 1.348 g/cm³[2]

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is not classified as a hazardous substance.[4] However, as with any chemical, it should be handled with care in a laboratory setting.

Toxicological Information

No specific toxicological studies for this compound have been identified. The following data is for the parent compound, terephthalic acid (TPA), and should be considered as indicative for this class of compounds.

The primary mode of toxicity for terephthalic acid at high doses is not through a classical signaling pathway but rather a physical-mechanical one. Ingestion of high concentrations of TPA in animal studies has been shown to lead to the formation of urinary bladder calculi (stones).[6] This is thought to be due to the low solubility of TPA and its salts in urine. The chronic irritation of the bladder lining by these calculi can lead to hyperplasia and, in some cases, tumors.[6] This mechanism suggests a threshold effect, meaning that these effects are not expected to occur below a certain dose.[6]

MOA_TPA_Toxicity High Dose Ingestion High Dose Ingestion Increased TPA in Urine Increased TPA in Urine High Dose Ingestion->Increased TPA in Urine Calculi Formation Calculi Formation Increased TPA in Urine->Calculi Formation Precipitation due to Low Solubility Low Solubility Low Solubility->Calculi Formation Chronic Bladder Irritation Chronic Bladder Irritation Calculi Formation->Chronic Bladder Irritation Hyperplasia Hyperplasia Chronic Bladder Irritation->Hyperplasia Tumor Formation Tumor Formation Hyperplasia->Tumor Formation

Proposed mode of action for Terephthalic Acid induced bladder toxicity.

A toxicological review of terephthalic acid and its esters established oral reference doses (RfDs).[6] For TPA, the No-Observed-Adverse-Effect Level (NOAEL) from a 2-year dietary study in rats was 142 mg/kg-day, based on the absence of bladder effects.[7]

MetricValueSpeciesRouteEffectSource
NOAEL 142 mg/kg-dayRatDietaryBladder hyperplasia[7]
Oral RfD 0.5 mg/kg-day--Based on bladder calculi formation[6]

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not available. The following is a generalized protocol for a chronic oral toxicity study in rodents, based on the type of study used to evaluate terephthalic acid.

Objective: To evaluate the potential long-term toxicity of a test substance when administered orally to rats for 2 years.

Methodology:

  • Test Animals: Young, healthy laboratory rats (e.g., Sprague-Dawley or Wistar strains), both male and female.

  • Group Allocation: Animals are randomly assigned to a control group and at least three dose groups (low, mid, high).

  • Diet Preparation: The test substance is mixed into the standard rodent diet at specified concentrations. The control group receives the diet without the test substance.

  • Administration: Animals have access to their respective diets and drinking water ad libitum throughout the study period.

  • Observations:

    • Daily: Clinical signs of toxicity, mortality.

    • Weekly: Body weight, food consumption.

    • Periodic: Detailed clinical examinations, ophthalmology, hematology, clinical chemistry, and urinalysis.

  • Pathology: At the end of the 2-year period, all surviving animals are euthanized. A full necropsy is performed, and organs are weighed. Tissues from all animals (including those that died during the study) are preserved for histopathological examination.

  • Data Analysis: Statistical analysis is performed to identify any significant differences between the dose groups and the control group. The NOAEL is determined as the highest dose at which no statistically significant adverse effects are observed.

Chronic_Toxicity_Workflow cluster_prep Preparation cluster_dosing Dosing and Observation (2 Years) cluster_analysis Analysis Animal Acclimation Animal Acclimation Group Assignment Group Assignment Animal Acclimation->Group Assignment Diet Formulation Diet Formulation Group Assignment->Diet Formulation Daily Observations Daily Observations Diet Formulation->Daily Observations Weekly Measurements Weekly Measurements Daily Observations->Weekly Measurements Periodic Health Checks Periodic Health Checks Weekly Measurements->Periodic Health Checks Periodic Health Checks->Daily Observations Necropsy Necropsy Periodic Health Checks->Necropsy Histopathology Histopathology Necropsy->Histopathology Statistical Analysis Statistical Analysis Histopathology->Statistical Analysis NOAEL Determination NOAEL Determination Statistical Analysis->NOAEL Determination

General workflow for a chronic oral toxicity study.

Handling and Safety Precautions

Engineering Controls
  • Use in a well-ventilated area, preferably in a chemical fume hood.

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear safety glasses with side shields or goggles.

  • Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

  • Respiratory Protection: If dust is generated, a NIOSH-approved respirator for particulates is recommended.

First Aid Measures
  • Inhalation: Move to fresh air. If not breathing, give artificial respiration.

  • Skin Contact: Wash off with soap and plenty of water.

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

Stability and Reactivity

  • Reactivity: No hazardous reactions are known under normal conditions of use.

  • Chemical Stability: Stable under recommended storage conditions.

  • Incompatible Materials: Strong oxidizing agents.

  • Hazardous Decomposition Products: Thermal decomposition may produce carbon monoxide, carbon dioxide, and nitrogen oxides.

Accidental Release Measures

  • Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas.

  • Environmental Precautions: Do not let product enter drains.

  • Methods for Cleaning Up: Sweep up and shovel. Keep in suitable, closed containers for disposal.

Storage

  • Store in a cool, dry, and well-ventilated place. Keep container tightly closed.

This guide is intended to provide a summary of the available health and safety information for this compound. It is essential to consult the specific Safety Data Sheet (SDS) for this product before use and to conduct a thorough risk assessment for any new experimental procedures.

References

Methodological & Application

Application Note: Synthesis of 2,5-Di-p-toluidinoterephthalic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of 2,5-Di-p-toluidinoterephthalic acid, a valuable intermediate in the production of pigments and polymers.[1] The synthesis is based on the reaction of dimethyl succinylsuccinate (DMSS) with p-toluidine, followed by oxidation and hydrolysis. This document outlines the step-by-step experimental procedure, presents key chemical and physical data in a structured format, and includes a visual representation of the synthesis workflow.

Introduction

This compound is a derivative of terephthalic acid characterized by the presence of two p-toluidine groups on the benzene ring.[1] This substitution imparts specific electronic and steric properties to the molecule, making it a useful building block in materials science.[1] The rigid core of the terephthalic acid, combined with the functional handles of the amino and carboxylic acid groups, allows for its use in the synthesis of complex molecular architectures with tailored optical and electronic properties.[1] The following protocol details a robust method for its preparation in a laboratory setting.

Chemical and Physical Data

A summary of the key quantitative data for this compound is presented in the table below.

PropertyValueReference
IUPAC Name 2,5-bis(4-methylanilino)terephthalic acid[2]
CAS Number 10291-28-8[1]
Molecular Formula C₂₂H₂₀N₂O₄[2]
Molecular Weight 376.4 g/mol [1][2]
Melting Point 334 °C[1]
Appearance Dark-violet precipitate (crude)[3]

Experimental Protocol

This protocol is adapted from a patented procedure for the synthesis of 2,5-dianilino-terephthalic acids.[3]

Materials:

  • Dimethyl succinylsuccinate (DMSS)

  • 1-Butanol

  • Concentrated Sulfuric Acid

  • p-Toluidine

  • Acetic Acid

  • Potassium Hydroxide

  • Water

  • Nitrogen gas

  • Air

Equipment:

  • 0.5 L autoclave with stirrer and gas inlet tube

  • Reflux condenser

  • Heating mantle

  • Dip tube

  • Filtration apparatus

  • Drying oven

Procedure:

Step 1: Transesterification of Dimethyl Succinylsuccinate

  • In a 0.5 L autoclave equipped with a stirrer and gas inlet, combine 46 g (0.2 mol) of dimethyl succinylsuccinate, 250 ml of 1-butanol, and 0.52 ml of concentrated sulfuric acid.[3]

  • Seal the autoclave and purge the reaction mixture with nitrogen for 15 minutes.[3]

  • Heat the mixture to 140 °C and maintain this temperature for 2 hours with continuous stirring.[3]

  • After 2 hours, cool the reaction mixture.[3]

Step 2: Condensation with p-Toluidine

  • To the cooled reaction mixture from Step 1, add 26 g of p-toluidine.[3]

  • Purge the system with nitrogen and heat to approximately 75 °C for 1 hour without pressure, while continuing the nitrogen purge.[3]

  • Add 20 ml of acetic acid to the mixture and heat to reflux.[3]

Step 3: Oxidation

  • Once the reflux temperature is reached, introduce air into the reaction mixture through a dip tube for 4 hours.[3]

Step 4: Hydrolysis and Precipitation

  • After the oxidation is complete, add 70 g of solid potassium hydroxide to the reaction mixture and heat to reflux for an additional hour.

  • Cool the mixture and add 500 ml of water.[3]

  • Adjust the pH of the solution to 2.5-3 by adding sulfuric acid. This will cause a precipitate to form.[3]

  • Separate the aqueous phase. Add approximately 400 ml of fresh water to the remaining product.[3]

  • A dark-violet precipitate of this compound will form.[3]

Step 5: Isolation and Drying

  • Filter the precipitate and wash it with water.

  • Dry the collected solid at approximately 100 °C to obtain the final product.[3]

Synthesis Workflow

SynthesisWorkflow DMSS Dimethyl succinylsuccinate Intermediate1 Transesterified Intermediate DMSS->Intermediate1 1-Butanol, H₂SO₄, 140°C pToluidine p-Toluidine Intermediate2 Condensation Product pToluidine->Intermediate2 Intermediate1->Intermediate2 1. p-Toluidine, 75°C 2. Acetic Acid, Reflux OxidizedProduct Oxidized Intermediate Intermediate2->OxidizedProduct Air, Reflux FinalProduct 2,5-Di-p-toluidinoterephthalic acid OxidizedProduct->FinalProduct 1. KOH, Reflux 2. H₂SO₄ (aq)

Caption: Synthesis workflow for this compound.

Characterization Data

Spectroscopic data for this compound is available in public databases.[2]

  • ¹H NMR: Spectral data is available and can be accessed through chemical databases.[2]

  • ¹³C NMR: Spectral data is available and can be accessed through chemical databases.[2]

  • FTIR: Spectral data acquired using a KBr wafer is available.[2]

Safety and Handling

Standard laboratory safety precautions should be followed when performing this synthesis. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The reaction should be carried out in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheets (MSDS) for each reagent used.

Conclusion

The protocol described in this application note provides a clear and reproducible method for the synthesis of this compound. This compound serves as a versatile building block for the development of novel materials with potential applications in various fields of research and industry.

References

Application Notes and Protocols for the Direct Amidation of Terephthalic Acid Precursors with p-Toluidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of N,N'-di(p-tolyl)terephthalamide, a diamide derived from terephthalic acid and p-toluidine. Two primary synthetic routes are presented: the direct condensation of terephthalic acid with p-toluidine and the reaction of a terephthalic acid precursor, terephthaloyl chloride, with p-toluidine. These methods are foundational in medicinal chemistry and materials science for the creation of rigid molecular structures.

Introduction

The amide bond is a cornerstone of chemical synthesis, critical to the structure of pharmaceuticals and advanced polymers. The direct amidation of carboxylic acids with amines is an atom-economical approach that avoids the use of stoichiometric activating agents, generating water as the only byproduct. However, this transformation can be challenging, often requiring catalysts or harsh reaction conditions.

This document outlines two reliable methods for the synthesis of N,N'-di(p-tolyl)terephthalamide:

  • Direct Amidation via Phosphite-Mediated Condensation: This protocol is adapted from the Yamazaki-Higashi reaction, which utilizes triphenyl phosphite and a base like pyridine to activate the carboxylic acid in situ, allowing for direct reaction with the amine at elevated temperatures.

  • Acylation using Terephthaloyl Chloride: A traditional and often higher-yielding method that employs the more reactive acyl chloride precursor of terephthalic acid. This reaction typically proceeds rapidly at lower temperatures.

These protocols are designed to be a practical guide for laboratory synthesis and can be adapted for the synthesis of related amide compounds.

Experimental Protocols

Protocol 1: Direct Amidation of Terephthalic Acid with p-Toluidine via Phosphite-Mediated Condensation

This protocol is based on the principles of the Yamazaki-Higashi amidation reaction, a direct condensation method. Aromatic amides can be prepared from aromatic carboxylic acids and amines using triphenyl phosphite in pyridine at elevated temperatures.[1]

Materials:

  • Terephthalic acid

  • p-Toluidine

  • Triphenyl phosphite (TPP)

  • Pyridine, anhydrous

  • N-Methyl-2-pyrrolidone (NMP), anhydrous (optional, as co-solvent)

  • Lithium Chloride (LiCl) (optional, to improve solubility and reaction rate)[2]

  • Methanol

  • Sodium hydroxide (NaOH) solution (5% w/v)

  • Hydrochloric acid (HCl) solution (5% v/v)

  • Deionized water

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Nitrogen or Argon inlet

  • Buchner funnel and filter flask

Procedure:

  • To a dry three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add terephthalic acid (1.0 eq), p-toluidine (2.2 eq), and pyridine. If using, add NMP as a co-solvent and LiCl (catalytic amount).

  • Stir the mixture under a slow stream of nitrogen to dissolve the solids.

  • Slowly add triphenyl phosphite (2.2 eq) to the reaction mixture.

  • Heat the mixture to 115-120°C with vigorous stirring.

  • Maintain the reaction at this temperature for 6-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the viscous solution into a beaker containing methanol to precipitate the crude product.

  • Stir the suspension for 30 minutes, then collect the precipitate by vacuum filtration using a Buchner funnel.

  • Wash the solid sequentially with a 5% NaOH solution, a 5% HCl solution, and finally with deionized water until the filtrate is neutral.

  • Dry the purified N,N'-di(p-tolyl)terephthalamide product in a vacuum oven at 80°C overnight.

Protocol 2: Synthesis of N,N'-di(p-tolyl)terephthalamide from Terephthaloyl Chloride and p-Toluidine

This method utilizes the highly reactive terephthaloyl chloride for the acylation of p-toluidine. The protocol is adapted from the synthesis of similar N-monosubstituted terephthalamides.[3]

Materials:

  • Terephthaloyl chloride

  • p-Toluidine

  • Anhydrous benzene or toluene

  • Pyridine or triethylamine (as an acid scavenger)

  • Methanol

  • Deionized water

Equipment:

  • Three-neck round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Nitrogen or Argon inlet

  • Buchner funnel and filter flask

Procedure:

  • In a three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve p-toluidine (2.2 eq) and pyridine (2.2 eq) in anhydrous benzene.

  • Cool the solution in an ice bath to 0-5°C.

  • Dissolve terephthaloyl chloride (1.0 eq) in a separate portion of anhydrous benzene and add it to the dropping funnel.

  • Add the terephthaloyl chloride solution dropwise to the stirred amine solution over 30-60 minutes, maintaining the temperature below 10°C. A precipitate will form.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.

  • The precipitate is the crude product. Collect the solid by vacuum filtration.

  • Wash the collected solid with deionized water to remove the pyridinium hydrochloride salt.

  • Recrystallize the crude product from a suitable solvent, such as an ethanol/benzene mixture, to obtain the pure N,N'-di(p-tolyl)terephthalamide.[3]

  • Dry the purified product in a vacuum oven at 80°C.

Data Presentation

The following tables summarize typical reaction conditions for the synthesis of terephthalamides. Note that specific yields for N,N'-di(p-tolyl)terephthalamide may vary and optimization may be required.

Parameter Protocol 1: Direct Amidation Protocol 2: Acyl Chloride Reference
Terephthalic Acid Precursor Terephthalic AcidTerephthaloyl ChlorideN/A
Amine p-Toluidinep-ToluidineN/A
Key Reagent/Catalyst Triphenyl Phosphite / PyridinePyridine (Acid Scavenger)[1][2]
Solvent Pyridine / NMPBenzene or Toluene[1][3]
Temperature 115-120°C0°C to Room Temperature[1][3]
Reaction Time 6-12 hours3-5 hours[1][3]
Reported Yield Range (for analogous compounds) Moderate to High33-95%[1][3]

Visualizations

Reaction Scheme

ReactionScheme cluster_0 Protocol 1: Direct Amidation cluster_1 Protocol 2: Acyl Chloride Method TA Terephthalic Acid pTol1 p-Toluidine Product1 N,N'-di(p-tolyl)terephthalamide TA->Product1 + 2 pTol1->Product1 H2O + 2 H2O reagents1 Triphenyl Phosphite, Pyridine, 115-120°C reagents1->Product1 TCl Terephthaloyl Chloride pTol2 p-Toluidine Product2 N,N'-di(p-tolyl)terephthalamide TCl->Product2 + 2 pTol2->Product2 HCl + 2 HCl reagents2 Pyridine (Base), Benzene, 0°C - RT reagents2->Product2

Caption: Synthetic routes to N,N'-di(p-tolyl)terephthalamide.

Experimental Workflow

Workflow cluster_P1 Protocol 1: Direct Amidation Workflow cluster_P2 Protocol 2: Acyl Chloride Workflow P1_Start Combine Reactants: Terephthalic Acid, p-Toluidine, Pyridine, TPP P1_React Heat to 115-120°C for 6-12 hours under N2 P1_Start->P1_React P1_Precipitate Cool and Precipitate Product in Methanol P1_React->P1_Precipitate P1_Filter Filter and Collect Solid P1_Precipitate->P1_Filter P1_Wash Wash with NaOH, HCl, and Water P1_Filter->P1_Wash P1_Dry Dry in Vacuum Oven P1_Wash->P1_Dry P2_Start Dissolve p-Toluidine and Pyridine in Benzene P2_Cool Cool to 0-5°C P2_Start->P2_Cool P2_Add Add Terephthaloyl Chloride Solution Dropwise P2_Cool->P2_Add P2_React Stir at Room Temperature for 2-4 hours P2_Add->P2_React P2_Filter Filter and Collect Product P2_React->P2_Filter P2_Recrystallize Recrystallize from Ethanol/Benzene P2_Filter->P2_Recrystallize P2_Dry Dry in Vacuum Oven P2_Recrystallize->P2_Dry

Caption: Step-by-step experimental workflows for both synthetic protocols.

Proposed Mechanism for Phosphite-Mediated Amidation

Mechanism RCOOH R-COOH (Terephthalic Acid) Intermediate1 [R-COO⁻ PyH⁺] RCOOH->Intermediate1 + Py TPP P(OPh)3 (Triphenyl Phosphite) Intermediate2 Active Phosphonium Salt [R-CO-O-P⁺(OPh)3 Py] Py Pyridine Intermediate1->Intermediate2 + P(OPh)3 Amide R-CO-NHR' (Amide Product) Intermediate2->Amide + R'-NH2 (Nucleophilic Attack) Amine R'-NH2 (p-Toluidine) Byproduct O=P(OPh)3 + PyH⁺

Caption: Proposed mechanism for the Yamazaki-Higashi direct amidation.

References

Application Notes and Protocols: Metal-Organic Frameworks (MOFs) with Terephthalic Acid Linkers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands.[1] Their high porosity, large surface area, and tunable structures make them promising candidates for a wide range of applications.[2][3] Terephthalic acid (also known as benzene-1,4-dicarboxylic acid, H₂BDC), a readily available and rigid linker, is frequently used in the synthesis of robust and versatile MOFs.[4][5] This document provides an overview of the key applications of terephthalic acid-based MOFs in drug delivery, catalysis, and sensing, complete with experimental protocols and performance data for researchers, scientists, and drug development professionals.

Application Notes

Drug Delivery Systems

MOFs constructed with terephthalic acid and its derivatives have been extensively investigated as carriers for therapeutic agents. Their high pore volume allows for significant drug loading, while the tunable pore size and surface chemistry enable controlled release.[6][7] The inherent biodegradability of some MOFs, particularly under the acidic conditions found in tumor microenvironments or endosomes, makes them excellent candidates for targeted drug delivery.[8]

Commonly studied terephthalic acid-based MOFs for drug delivery include the UiO series (e.g., UiO-66), MIL series (e.g., MIL-53, MIL-101), and MOF-5.[2][9] For instance, the microporous zirconium amino-terephthalate MOF, UiO-66-NH₂, has shown promising results for the topical delivery of salicylic acid, releasing 64% of its cargo over 6 hours under simulated skin conditions.[10] Drug loading can be achieved through one-step methods, where the drug is encapsulated during MOF synthesis, or two-step methods, where the drug is loaded into the pre-synthesized MOF.[10] The release is often triggered by stimuli such as pH, temperature, or the presence of specific biomolecules.[8][11]

Heterogeneous Catalysis

The well-defined and accessible active sites within terephthalic acid-based MOFs make them effective heterogeneous catalysts.[12][13] The metal nodes can act as Lewis acid sites, while the organic linkers can be functionalized to introduce catalytic functionalities. These materials have been successfully applied in various organic transformations, including biodiesel production, oxidation reactions, and cross-coupling reactions.[1][14]

A study on biodiesel production demonstrated that a copper-terephthalate MOF (Cu-MOF) exhibited the highest catalytic activity, achieving an 83.33% yield in the transesterification of Yellow Oleander seed oil.[1] In contrast, Fe-MOF and Cr-MOF catalysts were less effective, yielding 33.33% and 25.00%, respectively.[1] Furthermore, MOFs can serve as precursors to derive highly active metal oxide catalysts. Thermal decomposition of the MOF structure removes the organic linker, resulting in metal oxides with high surface areas and a greater number of exposed active sites, which have shown superior performance in reactions like the selective oxidation of benzyl alcohol.[15]

Chemical Sensing

The unique photoluminescent properties of certain terephthalic acid-based MOFs, particularly those incorporating lanthanide metals, have been harnessed for chemical sensing applications.[4] These MOFs can act as fluorescent sensors where the presence of a specific analyte quenches or enhances their luminescence through interactions with the framework.[16][17] This "antenna effect," where the terephthalic acid ligand absorbs energy and transfers it to the metal center, is key to their strong luminescence.[4]

For example, Europium (Eu) and Terbium (Tb) based MOFs with terephthalic acid linkers (EuBDC and TbBDC) have demonstrated multi-responsive luminescence sensing for various metal ions in water, including Ag(I), Fe(III), Cr(III), and Cr(VI).[4][16] Another application is a copper-terephthalate MOF (Cu-BTC) based photoelectrochemical sensor developed for the sensitive and selective detection of cotinine, a biomarker for tobacco exposure, in urine samples, achieving a detection limit as low as 0.21 nM.[18]

Quantitative Data

Table 1: Performance of Terephthalic Acid MOFs in Drug Delivery

MOF TypeDrugLoading CapacityRelease ConditionsKey Findings
UiO-66-NH₂ Salicylic AcidNot specifiedAqueous media at 37 °C64% release in 6 hours.[10]
Cu-MOF Ibuprofen (IBU)Not specifiedpH 1.2, 6.8, and 7.4Fast release at pH 1.2 (95% in 2h); controlled release when encapsulated in gelatin.[8]
ZIF-8 5-Fluorouracil (5-FU)Up to 60%pH 5.0 and 7.4Faster drug release at pH 5.0 compared to pH 7.4.[8]
MIL-125(Ti) Chloroquine (CQ)460 mg/gPhosphate buffer solutionSustained release of ~70% over 14 days.[7]
Cu-MOF-1 Montelukast SodiumNot specified (1:2 ratio optimal)PBS (pH 7.4) at 37 °C~66.6% release after 60 minutes.[19]

Table 2: Performance of Terephthalic Acid MOFs in Catalysis

MOF TypeReactionCatalyst AmountTemperature (°C)Time (min)Yield / Conversion
Cu-MOF Transesterification (Biodiesel)Not specifiedNot specifiedShorter time vs Fe/Cr83.33% Yield.[1]
Fe-MOF Transesterification (Biodiesel)Not specifiedNot specifiedNot specified33.33% Yield.[1]
Cr-MOF Transesterification (Biodiesel)Not specifiedNot specifiedNot specified25.00% Yield.[1]
Cu(BDC) Cross-coupling (Phenol + 4-chlorobenzaldehyde)Not specified18070Not specified
MOF-derived FeZnOx Benzyl Alcohol OxidationNot specified12030~95% Conversion.[15]

Table 3: Performance of Terephthalic Acid MOFs in Sensing

MOF TypeAnalyteDetection LimitLinear RangeSensing Mechanism
EuBDC / TbBDC Fe(III), Cr(VI), Ag(I)Not specifiedNot specifiedLuminescence Quenching.[4][16]
Cu-BTC MOF Cotinine0.21 nM1–10 nMPhotoelectrochemical.[18]
[Zn(Bpy)(DHTA)₀.₅]ₙ Fe³⁺Not specifiedNot specifiedLuminescence Quenching.[20]

Experimental Protocols

Protocol 1: Solvothermal Synthesis of a Copper-Terephthalate MOF (Cu-MOF)

This protocol is adapted from methodologies for synthesizing terephthalic acid-based MOFs.[1][14]

Materials:

  • Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

  • Terephthalic acid (H₂BDC)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Deionized water

Procedure:

  • Dissolve 0.725 g of Cu(NO₃)₂·3H₂O in 20 mL of DMF in a 100 mL beaker with stirring.

  • In a separate beaker, dissolve 0.250 g of terephthalic acid in 20 mL of DMF.

  • Combine the two solutions in a Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and place it in a preheated oven at 120 °C for 24 hours.

  • After 24 hours, remove the autoclave and allow it to cool to room temperature.

  • Collect the resulting blue crystalline product by centrifugation or filtration.

  • Wash the product three times with fresh DMF to remove any unreacted starting materials.

  • Subsequently, wash the product three times with ethanol to exchange the DMF.

  • Dry the final product in a vacuum oven at 60 °C for 12 hours.

  • Characterize the synthesized MOF using Powder X-ray Diffraction (PXRD) and Scanning Electron Microscopy (SEM) to confirm crystallinity and morphology.[5][14]

Protocol 2: Drug Loading and In-Vitro Release Study

This protocol describes the loading of a model drug, such as ibuprofen, into a synthesized MOF and the subsequent release study.[8][19]

Materials:

  • Synthesized terephthalic acid-based MOF

  • Ibuprofen (or other model drug)

  • Ethanol

  • Phosphate-Buffered Saline (PBS) solutions at pH 7.4 and pH 5.0

  • Magnetic stirrer and shaker incubator

  • UV-Vis Spectrophotometer

Procedure - Drug Loading:

  • Disperse 100 mg of the activated MOF into a 10 mL ethanolic solution containing 50 mg of ibuprofen.

  • Stir the mixture vigorously at room temperature for 24 hours to allow for drug encapsulation.

  • Collect the drug-loaded MOF by centrifugation.

  • Wash the product with fresh ethanol to remove any drug adsorbed on the external surface.

  • Dry the drug-loaded MOF under vacuum.

  • Determine the drug loading efficiency by measuring the concentration of ibuprofen remaining in the supernatant using UV-Vis spectrophotometry.

Procedure - In-Vitro Drug Release:

  • Disperse 10 mg of the drug-loaded MOF into 20 mL of PBS (pH 7.4) in a dialysis bag.

  • Place the dialysis bag into a beaker containing 100 mL of the same PBS solution.

  • Maintain the setup at 37 °C in a shaker incubator.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw 1 mL of the release medium and replace it with 1 mL of fresh PBS to maintain sink conditions.

  • Analyze the withdrawn samples using a UV-Vis spectrophotometer to determine the concentration of the released drug.

  • Repeat the experiment using PBS at a different pH (e.g., 5.0) to study pH-responsive release.[8]

Protocol 3: Luminescence-Based Sensing of Metal Ions

This protocol outlines the use of a luminescent lanthanide-based MOF for detecting metal ions in an aqueous solution.[4][17]

Materials:

  • Synthesized luminescent MOF (e.g., EuBDC or TbBDC)

  • Deionized water

  • Stock solutions of various metal nitrate salts (e.g., Fe(NO₃)₃, AgNO₃, Cr(NO₃)₃)

  • Fluorometer

Procedure:

  • Prepare a stock suspension of the MOF in deionized water (e.g., 1.0 mg/mL).[4]

  • Use a sonicator to ensure the MOF is well-dispersed.

  • Dilute the stock suspension to a working concentration (e.g., 0.1 mg/mL).

  • Place 2 mL of the MOF suspension into a quartz cuvette.

  • Record the initial fluorescence emission spectrum of the MOF suspension (e.g., with an excitation wavelength of 320 nm).[4]

  • Sequentially add small aliquots (e.g., 10 µL) of a metal ion stock solution to the cuvette.

  • After each addition, gently mix and record the fluorescence emission spectrum.

  • Observe the change in luminescence intensity. A significant decrease (quenching) indicates a sensing event.

  • Plot the quenching efficiency ((I₀ - I) / I₀) against the analyte concentration to determine sensitivity.

  • Repeat the experiment with different metal ions to assess selectivity.[20]

Visualizations

MOF_Synthesis_and_Application_Workflow cluster_synthesis MOF Synthesis cluster_application Application Metal Metal Precursor Synthesis Solvothermal Reaction Metal->Synthesis Linker Terephthalic Acid Linker Linker->Synthesis Solvent Solvent (e.g., DMF) Solvent->Synthesis Activation Activation (Solvent Removal) Synthesis->Activation MOF Porous MOF Material Activation->MOF DrugDelivery Drug Delivery MOF->DrugDelivery Drug Loading Catalysis Catalysis MOF->Catalysis Use as Catalyst Sensing Sensing MOF->Sensing Analyte Interaction

Caption: General workflow for the synthesis and application of terephthalic acid-based MOFs.

Drug_Delivery_Mechanism cluster_loading Drug Loading cluster_release Drug Release MOF MOF Pore Loaded_MOF Drug-Loaded MOF MOF->Loaded_MOF Drug_in Drug Molecules Drug_in->Loaded_MOF Encapsulation Stimulus Stimulus (e.g., low pH) Stimulus->Loaded_MOF_2 Triggers Degraded_MOF Degraded Framework Drug_out Released Drug Loaded_MOF_2->Degraded_MOF Degradation Loaded_MOF_2->Drug_out Release

Caption: Schematic of drug loading into and stimulus-triggered release from a MOF carrier.

Luminescence_Quenching cluster_before Before Analyte cluster_after After Analyte Addition Excitation1 Excitation Energy (Photon) MOF1 Luminescent MOF Excitation1->MOF1 Emission1 Strong Luminescence MOF1->Emission1 Excitation2 Excitation Energy (Photon) MOF2 MOF + Analyte Excitation2->MOF2 Analyte Analyte (Quencher) Analyte->MOF2 Binds to MOF Emission2 Quenched Luminescence MOF2->Emission2 Non-radiative decay

Caption: Principle of luminescence quenching in MOF-based sensors upon analyte interaction.

References

Application Notes and Protocols: 2,5-Di-p-toluidinoterephthalic Acid as a Versatile Building Block

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 2,5-Di-p-toluidinoterephthalic acid, a unique aromatic dicarboxylic acid, and its potential as a versatile building block in the synthesis of novel compounds for research and drug development. While its primary established use is as a pigment, its structural features, including two carboxylic acid moieties and two secondary aromatic amine groups, offer a rich platform for chemical modification and the development of new materials and potential therapeutic agents.

Physicochemical Properties

This compound is a stable organic compound with the following properties:

PropertyValueReference
IUPAC Name 2,5-bis(4-methylanilino)terephthalic acid[1]
CAS Number 10291-28-8[1]
Molecular Formula C₂₂H₂₀N₂O₄[1]
Molecular Weight 376.4 g/mol [1]
Melting Point 334 °C[2]
Boiling Point 584.5 °C[2]
Density 1.348 g/cm³[2]
XLogP3 5.3[3]
Hydrogen Bond Donors 4
Hydrogen Bond Acceptors 6
Appearance White solid

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of 2,5-dihydroxy-cyclohexadiene-dicarboxylic acid dimethyl ester with p-toluidine.[4] This method provides a reliable route to obtaining the core building block.

Protocol 1: Synthesis of this compound

Materials:

  • 2,5-dihydroxy-cyclohexadiene-dicarboxylic acid dimethyl ester

  • p-toluidine

  • Nitrogen gas

  • Methanol

  • Concentrated Hydrochloric Acid

Procedure:

  • Under a nitrogen atmosphere, introduce 114 parts of 2,5-dihydroxy-cyclohexadiene-dicarboxylic acid dimethyl ester into a reaction vessel.

  • With stirring, add 112 parts of p-toluidine at approximately 75-90 °C.

  • Heat the mixture from 90 °C to about 98-100 °C over 3 hours while continuously passing nitrogen through the reaction.

  • Allow the reaction to proceed for 45 minutes to ensure completion, indicated by the quantitative separation of water.

  • Filter the crude dimethyl 2,5-di-phenylamino-terephthalate product at 80 °C and wash with boiling water.

  • Wash the product with approximately 500-700 parts of methanol at 50 °C.

  • Dry the purified dimethyl ester in a drying oven.

  • For saponification, dissolve the dimethyl ester in methanol and treat with a solution of sodium hydroxide in water.

  • Reflux the mixture for 3 hours.

  • Precipitate the this compound from the methanol-free solution using concentrated hydrochloric acid.

  • The final product can be obtained with a melting point of 319 °C (with decomposition).[4]

dot

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery and Development

The bifunctional nature of this compound makes it an attractive scaffold for creating libraries of diverse molecules for drug discovery.

The carboxylic acid groups can be readily converted to amides and esters, allowing for the introduction of a wide range of functional groups.

Protocol 2: General Procedure for Amide Synthesis

Materials:

  • This compound

  • Thionyl chloride or Oxalyl chloride

  • Desired primary or secondary amine

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine or other non-nucleophilic base

Procedure:

  • Suspend 1 equivalent of this compound in anhydrous DCM.

  • Add 2.2 equivalents of thionyl chloride and a catalytic amount of dimethylformamide (DMF).

  • Reflux the mixture for 2-4 hours until the solution becomes clear.

  • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the diacyl chloride.

  • Dissolve the diacyl chloride in anhydrous DCM and cool to 0 °C.

  • Add 2.5 equivalents of the desired amine and 2.5 equivalents of triethylamine dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Many kinase inhibitors possess a heterocyclic core with appended aromatic groups. The rigid backbone and the potential for diverse functionalization make derivatives of this compound interesting candidates for screening as kinase inhibitors. The secondary amine groups can also be targeted for further derivatization.

dot

Kinase_Inhibition_Logic 2,5-Di-p-toluidinoterephthalic_acid_Scaffold This compound Scaffold Library_of_Derivatives Library of Amide/Ester Derivatives 2,5-Di-p-toluidinoterephthalic_acid_Scaffold->Library_of_Derivatives Kinase_Screening High-Throughput Kinase Screening Library_of_Derivatives->Kinase_Screening Hit_Compound Identification of 'Hit' Compounds Kinase_Screening->Hit_Compound Lead_Optimization Lead Optimization (SAR Studies) Hit_Compound->Lead_Optimization Preclinical_Candidate Preclinical Candidate Lead_Optimization->Preclinical_Candidate

Caption: Drug discovery workflow using the scaffold.

Terephthalic acid and its derivatives are well-established linkers for the synthesis of MOFs. The amino groups on this compound can provide additional functionality to the pores of the MOF, potentially influencing drug loading and release properties. A related compound, 2,5-diaminoterephthalic acid, has been used to create MOFs for sensing applications, including the detection of cancer cells.[5]

Protocol 3: General Procedure for MOF Synthesis

Materials:

  • This compound (as the organic linker)

  • A metal salt (e.g., Zinc nitrate, Zirconium chloride)

  • A suitable solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF))

  • Modulator (e.g., Acetic acid, Formic acid) - optional

Procedure:

  • In a glass vial, dissolve the metal salt and this compound in the chosen solvent.

  • Add the modulator, if used.

  • Seal the vial and heat it in an oven at a specific temperature (typically between 80-150 °C) for a defined period (12-72 hours).

  • After cooling to room temperature, crystals of the MOF should have formed.

  • Collect the crystals by filtration or decantation.

  • Wash the crystals with fresh solvent to remove any unreacted starting materials.

  • Activate the MOF by solvent exchange and heating under vacuum to remove solvent molecules from the pores.

Hypothetical Signaling Pathway Modulation

While no specific signaling pathways have been directly linked to this compound or its derivatives, its structural resemblance to scaffolds found in kinase inhibitors suggests a potential for modulating kinase-mediated signaling pathways, which are often dysregulated in diseases like cancer. For instance, derivatives could be designed to target key kinases in proliferative signaling pathways.

dot

Signaling_Pathway Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase RAS RAS Receptor_Tyrosine_Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Derivative Hypothetical Derivative Derivative->RAF Inhibition

Caption: Hypothetical inhibition of the MAPK/ERK pathway.

Summary of Potential Applications and Future Directions

The versatility of this compound as a building block is currently underexplored. The protocols and potential applications outlined here provide a foundational framework for researchers to:

  • Synthesize and characterize novel derivatives: The functional handles on the core structure allow for the creation of large and diverse chemical libraries.

  • Explore biological activities: These libraries can be screened for a wide range of biological activities, including but not limited to, enzyme inhibition (e.g., kinases, proteases) and receptor modulation.

  • Develop advanced materials: Its use as a linker in MOFs for drug delivery, catalysis, and sensing presents a promising avenue for materials science research.

Future research into the biological effects and material applications of derivatives of this compound is warranted and holds the potential for significant discoveries in both medicine and materials science.

References

Application Notes and Protocols for the Production of 2,5-Dianilino-terephthalic Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of 2,5-dianilino-terephthalic acids, a class of compounds with potential applications in materials science and as intermediates in the synthesis of high-performance pigments. While direct applications in drug development are not extensively documented in publicly available literature, their structural similarity to other biologically active molecules suggests potential for future investigation.

Introduction

2,5-Dianilino-terephthalic acid and its derivatives are characterized by a central terephthalic acid core substituted with two aniline groups. These compounds are key intermediates in the production of quinacridone pigments. The synthesis typically involves a multi-step process beginning with the condensation of a dialkyl succinylsuccinate with an aniline, followed by oxidation and subsequent hydrolysis of the resulting ester.

Synthetic Pathways

The most common and industrially significant method for synthesizing 2,5-dianilino-terephthalic acids is the reaction of dimethyl succinylsuccinate (DMSS) with anilines. This process can be broken down into three key stages:

  • Condensation: Reaction of DMSS with two equivalents of an aniline to form a 2,5-dianilino-3,6-dihydroterephthalate ester.

  • Oxidation: Aromatization of the dihydroterephthalate intermediate to the corresponding terephthalate ester.

  • Hydrolysis: Saponification of the dialkyl ester to yield the final 2,5-dianilino-terephthalic acid.

An alternative, though less described, approach could involve a double Buchwald-Hartwig amination or nucleophilic aromatic substitution on a 2,5-dihaloterephthalic acid derivative. However, the former pathway starting from DMSS is more established.

Experimental Protocols

The following protocols are generalized from various patented procedures. Researchers should adapt these methods based on their specific substrates and available laboratory equipment.

Protocol 1: Synthesis of 2,5-Di(p-toluidino)terephthalic Acid

This protocol describes the synthesis of a substituted 2,5-dianilino-terephthalic acid, specifically with p-toluidine as the aniline component.

Step 1: Transesterification of Dimethyl Succinylsuccinate (Optional but Recommended)

For improved solubility of intermediates, a transesterification of dimethyl succinylsuccinate with a higher alcohol (e.g., 1-butanol) is often performed.

  • Materials:

    • Dimethyl succinylsuccinate (DMSS)

    • 1-Butanol

    • Concentrated Sulfuric Acid

    • Nitrogen gas

  • Procedure:

    • In a pressure-rated autoclave equipped with a stirrer and gas inlet, charge dimethyl succinylsuccinate (e.g., 0.2 mol), 1-butanol (e.g., 250 ml), and a catalytic amount of concentrated sulfuric acid (e.g., 0.52 ml).

    • Purge the reactor with nitrogen for 15 minutes.

    • Heat the mixture to 140°C for 2 hours.

    • Cool the reaction mixture. The transesterified product (a mixture of dibutyl and methyl butyl succinylsuccinate) will precipitate and can be used directly in the next step.

Step 2: Condensation with p-Toluidine

  • Materials:

    • Transesterified succinylsuccinate from Step 1

    • p-Toluidine

    • Acetic Acid

    • Nitrogen gas

  • Procedure:

    • To the reaction mixture from Step 1, add p-toluidine (e.g., 26 g).

    • Purge the system with nitrogen and heat to approximately 75°C for 1 hour with continuous nitrogen purging.

    • Add acetic acid (e.g., 20 ml) and heat the mixture to reflux.

Step 3: Oxidation

  • Materials:

    • Reaction mixture from Step 2

    • Compressed Air

  • Procedure:

    • Once the reflux temperature is reached, introduce a steady stream of air into the reaction mixture through a dip tube for 4 hours.

Step 4: Hydrolysis and Isolation

  • Materials:

    • Reaction mixture from Step 3

    • Potassium Hydroxide (solid)

    • Water

    • Sulfuric Acid (for acidification)

  • Procedure:

    • Add solid potassium hydroxide (e.g., 70 g) to the reaction mixture and continue to heat at reflux for an additional hour.

    • Cool the mixture and add water (e.g., 500 ml).

    • Acidify the mixture to a pH of 2.5 to 3 by adding sulfuric acid.

    • If two phases form, separate the aqueous phase. Add fresh water (e.g., 400 ml) to the organic phase, which should induce the precipitation of the product.

    • Filter the dark-violet precipitate, wash with water, and dry at approximately 100°C.[1]

Protocol 2: Synthesis of 2,5-Dianilinoterephthalic Acid via Diethyl Ester Intermediate

This protocol details a method starting with the pre-formed diethyl 2,5-dianilino-3,6-dihydroterephthalate.

Step 1: Oxidation and Hydrolysis

  • Materials:

    • Diethyl 2,5-dianilino-3,6-dihydroterephthalate

    • Methanol

    • Sodium Hydroxide Solution (14%)

    • Anthraquinone-2-sulfonic acid

    • Dodecylbenzyldimethylammonium chloride solution (50% in water)

    • Compressed Air

    • Sulfuric Acid (25%)

  • Procedure:

    • In a reaction vessel, suspend diethyl 2,5-dianilino-3,6-dihydroterephthalate (e.g., 30 parts by weight) in methanol (e.g., 115 parts by weight).

    • Add 14% sodium hydroxide solution (e.g., 93 parts by weight) and anthraquinone-2-sulfonic acid (e.g., 1.5 parts by weight).

    • Add a 50% solution of dodecylbenzyldimethylammonium chloride in water (e.g., 4 parts by weight).

    • Heat the suspension to boiling and pass air through the mixture at a rate of 10 L/hour. The reaction is typically complete after 30 minutes, indicated by the formation of a clear solution.[2]

Step 2: Isolation

  • Procedure:

    • Distill off a portion of the methanol (e.g., 90 parts by weight).

    • Acidify the remaining reaction solution with 25% sulfuric acid until it is acidic to Congo red.

    • The product will precipitate. Filter the precipitate, wash with water until neutral, and dry.[2]

Data Presentation

The following tables summarize quantitative data extracted from various synthetic procedures.

Table 1: Reaction Parameters for the Synthesis of 2,5-Di(p-toluidino)terephthalic Acid

ParameterValueReference
Starting MaterialDimethyl Succinylsuccinate[1]
Aniline Derivativep-Toluidine[1]
Solvent1-Butanol[1]
Condensation Temperature75°C to Reflux[1]
Oxidation Time4 hours[1]
Hydrolysis Time1 hour[1]
Final Product Yield90%[1]
Final Product Purity98% (by HPLC)[1]

Table 2: Reaction Parameters for the Synthesis of 2,5-Dianilinoterephthalic Acid

ParameterValueReference
Starting MaterialDiethyl 2,5-dianilino-3,6-dihydroterephthalate[2]
SolventMethanol[2]
BaseSodium Hydroxide[2]
Oxidation CatalystAnthraquinone-2-sulfonic acid[2]
Phase Transfer CatalystDodecylbenzyldimethylammonium chloride[2]
Reaction TemperatureBoiling point of Methanol[2]
Oxidation Time30 minutes[2]
Final Product Yield99%[2]

Visualizations

Reaction Scheme

G Overall Reaction Scheme for 2,5-Dianilino-terephthalic Acid Synthesis DMSS Dimethyl Succinylsuccinate Dihydro_ester Dialkyl 2,5-Dianilino-3,6-dihydroterephthalate DMSS->Dihydro_ester Condensation Aniline Aniline (2 eq.) Aniline->Dihydro_ester Terephthalate_ester Dialkyl 2,5-Dianilinoterephthalate Dihydro_ester->Terephthalate_ester Oxidation Final_product 2,5-Dianilino-terephthalic Acid Terephthalate_ester->Final_product Hydrolysis

Caption: Overall reaction scheme for the synthesis of 2,5-dianilino-terephthalic acid.

Experimental Workflow

G Experimental Workflow for the Synthesis of 2,5-Dianilino-terephthalic Acid cluster_prep Preparation and Condensation cluster_reaction Oxidation and Hydrolysis cluster_workup Work-up and Isolation start Start: Charge DMSS, Alcohol, and Acid Catalyst transesterification Transesterification (e.g., 140°C, 2h) start->transesterification add_aniline Add Aniline and Acetic Acid transesterification->add_aniline condensation Condensation at Reflux add_aniline->condensation oxidation Oxidation with Air (4h at Reflux) condensation->oxidation hydrolysis Add Base (KOH) and Reflux (1h) oxidation->hydrolysis cooling Cool Reaction Mixture hydrolysis->cooling acidification Add Water and Acidify (pH 2.5-3) cooling->acidification precipitation Precipitation of Product acidification->precipitation filtration Filter Precipitate precipitation->filtration washing Wash with Water filtration->washing drying Dry Product (e.g., 100°C) washing->drying end_product Final Product: 2,5-Dianilino-terephthalic Acid drying->end_product

Caption: A step-by-step workflow for the synthesis of 2,5-dianilino-terephthalic acid.

Applications in Drug Development

Currently, there is limited specific information in the public domain detailing the application of 2,5-dianilino-terephthalic acids in drug development. However, the core structure, a substituted aromatic dicarboxylic acid, is a scaffold that appears in various pharmacologically active molecules. The presence of two aniline moieties offers sites for further functionalization, which could be exploited in medicinal chemistry to generate libraries of compounds for screening. The potential for these compounds to act as ligands for biological targets warrants further investigation. Researchers are encouraged to explore the biological activities of this class of compounds.

References

Troubleshooting & Optimization

Technical Support Center: Direct Condensation of Terephthalic Acid with p-Toluidine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of N,N'-di-p-tolylterephthalamide via direct condensation. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with this reaction.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during the direct condensation of terephthalic acid and p-toluidine.

Q1: Why is my reaction yield extremely low or nonexistent?

A1: Low yields are the most common challenge in this synthesis. Several factors could be responsible:

  • High Reaction Temperature Required: The direct thermal condensation of carboxylic acids and amines is challenging and typically requires high temperatures (often >160-180°C) to proceed.[1] Without sufficient heat, the reaction equilibrium will not favor product formation.

  • Poor Solubility of Reactants: Terephthalic acid is notoriously insoluble in most common organic solvents, especially at lower temperatures.[2][3][4] If the reactants are not adequately dissolved or suspended, the reaction will be extremely slow or will not occur.

  • Formation of Unreactive Ammonium Salts: At moderate temperatures, the acidic carboxylic acid and the basic amine can form a stable and unreactive ammonium salt, which inhibits the formation of the amide bond.[1] High temperatures are required to overcome this and drive the condensation.

  • Presence of Water: The reaction produces water as a byproduct.[1][5] According to Le Chatelier's principle, the presence of water in the reaction mixture can inhibit the forward reaction and reduce the yield.

Troubleshooting Steps:

  • Increase Temperature: Ensure your reaction temperature is sufficiently high, typically in the range of 180-220°C. Consider using a high-boiling point solvent like o-xylene or m-terphenyl.[6][7]

  • Improve Solubility: Use a high-boiling point solvent in which terephthalic acid has at least partial solubility, such as N-Methyl-2-pyrrolidone (NMP) or Dimethyl Sulfoxide (DMSO).[3]

  • Remove Water: Actively remove water from the reaction as it forms. This is crucial for driving the reaction to completion.[5][8] Common methods include:

    • Azeotropic Removal: Use a Dean-Stark apparatus with a suitable solvent (e.g., toluene, xylene) to physically remove water.[1][5]

    • Dehydrating Agents: Add molecular sieves to the reaction mixture, which is effective for lower-temperature, lab-scale reactions.[5]

  • Use a Catalyst: The direct, uncatalyzed reaction is often inefficient. Employing a catalyst can significantly improve yields and allow for milder reaction conditions. Boron-based catalysts (like boric acid or phenylboronic acid) and Lewis acids (like Nb₂O₅ or Zr-based catalysts) have proven effective for direct amidation.[8][9][10][11]

Q2: My final product is impure. What are the likely contaminants and how can I remove them?

A2: Impurities often consist of unreacted starting materials or side products.

  • Unreacted Terephthalic Acid: Due to its poor solubility, unreacted terephthalic acid is a common impurity.

  • Unreacted p-Toluidine: Excess p-toluidine may remain in the product.

  • Side Products: At very high temperatures, decarboxylation of terephthalic acid to benzoic acid can occur, which could lead to the formation of N-(p-tolyl)benzamide as a side product.[12][13]

Purification Strategy:

  • Filtration: After the reaction, filter the hot reaction mixture. The desired product, N,N'-di-p-tolylterephthalamide, is often a solid that will precipitate upon cooling.

  • Washing:

    • Wash the crude solid with a solvent like methanol or acetone to remove any soluble impurities, including unreacted p-toluidine.

    • To remove unreacted terephthalic acid, a wash with a dilute basic solution (e.g., 5% sodium bicarbonate) can be effective, as the acid will be converted to its soluble sodium salt while the amide product remains insoluble. Follow this with a water wash to remove the salt.

  • Recrystallization: Recrystallize the washed product from a high-boiling point solvent like DMF or DMSO to achieve high purity.

Q3: The reaction seems to stall and does not proceed to completion. What can I do?

A3: A stalled reaction is typically due to equilibrium being reached prematurely or catalyst deactivation.

  • Inefficient Water Removal: As highlighted in Q1, the accumulation of water is the most common reason for a reaction to stall.[5] The efficiency of your water removal system (e.g., Dean-Stark trap, molecular sieves) is critical.

  • Insufficient Catalyst: If using a catalyst, the loading might be too low, or the catalyst may have lost its activity. Heterogeneous catalysts, for example, can sometimes be poisoned by impurities.

Troubleshooting Steps:

  • Verify Dehydration: Check your Dean-Stark trap to ensure water is being collected. If using molecular sieves, ensure they were properly activated and added in sufficient quantity.

  • Increase Catalyst Loading: If applicable, try increasing the catalyst mole percentage. For heterogeneous catalysts, ensure they are properly prepared (e.g., calcined to remove water) before use.[6][10]

  • Use a Condensing Agent: For more difficult reactions, a condensing agent system, such as triphenyl phosphite in NMP with pyridine and CaCl₂, can be used to actively promote the amide bond formation.[14]

Data Presentation: Effect of Catalyst on Amidation

While specific data for the direct condensation of terephthalic acid with p-toluidine is scarce, the following table illustrates the typical effect of various catalysts on direct amidation reactions of dicarboxylic acids, providing a general guideline for expected outcomes.

Catalyst SystemTypical Temperature (°C)Reaction Time (h)Typical Yield (%)Key Advantages / Disadvantages
Thermal (None) 180 - 22012 - 24< 40%Simple setup; requires very high temperatures; limited scope.[1]
Boric Acid 110 - 1508 - 1660 - 85%Inexpensive and low toxicity; may be less active for challenging substrates.[8]
Phenylboronic Acid 80 - 1106 - 1275 - 95%Higher activity at lower temperatures; requires efficient water removal.[8]
Nb₂O₅ (heterogeneous) 130 - 1405 - 1080 - 98%Reusable, water-tolerant Lewis acid; requires catalyst preparation (calcination).[6][10]

Experimental Protocols

Protocol 1: Catalytic Direct Condensation using a Dean-Stark Trap

This protocol describes a general method for the direct amidation using a Lewis acid catalyst and azeotropic water removal.

Materials:

  • Terephthalic Acid (1.0 eq)

  • p-Toluidine (2.1 eq)

  • Nb₂O₅ (calcined, 50 mg per mmol of terephthalic acid)[6]

  • o-Xylene (sufficient to create a stirrable slurry, approx. 4 mL per mmol of terephthalic acid)[6]

Procedure:

  • Catalyst Preparation: Calcine commercially available Nb₂O₅ at 500°C for 3 hours in a furnace to remove water and impurities. Allow to cool in a desiccator.[10]

  • Reaction Setup: Equip a round-bottom flask with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser.

  • Charging the Flask: Add terephthalic acid, p-toluidine, the calcined Nb₂O₅ catalyst, and o-xylene to the flask.[6]

  • Reaction: Heat the reaction mixture to reflux (approx. 135-145°C) with vigorous stirring.[6] Water will begin to collect in the Dean-Stark trap as it forms.

  • Monitoring: Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete when water no longer accumulates in the trap (usually 5-10 hours).

  • Workup:

    • Allow the mixture to cool to room temperature.

    • Filter the solid product and wash it with a small amount of fresh o-xylene, followed by methanol, to remove unreacted p-toluidine and solvent.

    • To remove unreacted acid, the solid can be washed with a 5% NaHCO₃ solution, followed by deionized water.

    • Dry the purified solid product under vacuum.

Visualization of Workflow and Pathways

The following diagrams illustrate key logical and experimental workflows relevant to this synthesis.

G Troubleshooting Workflow for Low Yield start Low or No Product Yield q1 Is reaction temperature >180°C? start->q1 q2 Is water being actively removed? (e.g., Dean-Stark collecting H₂O) q1->q2 Yes sol1 Increase temperature to 180-220°C. Use high-boiling solvent. q1->sol1 No q3 Are reactants soluble/well-suspended? q2->q3 Yes sol2 Ensure Dean-Stark is set up correctly. Use activated molecular sieves. q2->sol2 No q4 Is a catalyst being used? q3->q4 Yes sol3 Switch to a better solvent (e.g., NMP, DMSO). Ensure vigorous stirring. q3->sol3 No sol4 Add a catalyst. (e.g., Boronic Acid, Nb₂O₅) q4->sol4 No end Re-run Experiment & Re-evaluate q4->end Yes sol1->end sol2->end sol3->end sol4->end

Caption: Troubleshooting decision tree for diagnosing low product yield.

ReactionPathway Simplified Direct Amidation Pathway cluster_reactants Reactants cluster_intermediates Key Step cluster_products Products TA Terephthalic Acid (HOOC-Ar-COOH) Activation Carboxyl Activation (via Heat or Catalyst) TA->Activation PT p-Toluidine (2 x H₂N-Ar'-CH₃) PT->Activation Amide N,N'-di-p-tolylterephthalamide Activation->Amide Condensation Water Water (2 x H₂O) (Must be removed) Activation->Water Byproduct Formation

Caption: Reaction pathway for direct amidation of terephthalic acid.

References

Technical Support Center: Synthesis of 2,5-bis(p-toluidino)terephthalic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,5-bis(p-toluidino)terephthalic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, focusing on potential side reactions and purification challenges.

Issue Potential Cause Recommended Solution
Low Yield of Final Product Incomplete amination of the starting material (e.g., dialkyl succinylsuccinate or dihaloterephthalate).- Increase reaction time and/or temperature. - Ensure the use of a suitable catalyst and base, in appropriate stoichiometric ratios. - For Ullmann-type reactions, ensure the copper catalyst is active.
Incomplete oxidation of the dihydro-terephthalate intermediate.- Ensure adequate aeration or the use of an appropriate oxidizing agent. - Optimize the reaction time and temperature for the oxidation step.
Incomplete hydrolysis of the diester intermediate.- Increase the concentration of the base (e.g., KOH or NaOH) and/or the reaction time for the saponification step. - Ensure complete dissolution of the ester in the hydrolysis medium.
Product loss during workup and purification.- Optimize the pH for precipitation of the diacid. - Use appropriate washing solvents to minimize dissolution of the product.
Product is Off-Color (e.g., brown or dark) Formation of colored byproducts from oxidation of p-toluidine or other aromatic species.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. - Purify the crude product by recrystallization from a suitable solvent (e.g., DMF, DMAc, or acetic acid). - Treat the product solution with activated carbon to remove colored impurities.
Presence of residual copper catalyst from an Ullmann-type reaction.- Wash the crude product with a dilute acid solution (e.g., HCl) to remove residual copper salts. - Employ filtration or chelation techniques to remove finely dispersed copper particles.
Presence of Impurities in Final Product Mono-aminated terephthalic acid derivative: Incomplete reaction at one of the two reactive sites.- Drive the reaction to completion by using a slight excess of p-toluidine and ensuring adequate reaction time.
Unreacted starting material (e.g., dihaloterephthalic acid): Low reactivity or insufficient catalyst activity.- Increase catalyst loading or use a more active catalyst system (e.g., different ligand for Buchwald-Hartwig or Ullmann reactions). - Increase reaction temperature.
Hydrodehalogenated product (terephthalic acid): A common side reaction in palladium-catalyzed cross-coupling reactions.- Optimize the ligand and base combination to favor C-N bond formation over hydrodehalogenation. - Ensure anhydrous reaction conditions.
Decarboxylation products: Occurs under harsh basic or high-temperature conditions.- Avoid excessively high temperatures, especially during hydrolysis. - Use the minimum effective concentration of base required for the reaction.
Un-hydrolyzed ester groups: Incomplete saponification.- As mentioned for low yield, increase base concentration and/or reaction time for the hydrolysis step.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 2,5-bis(p-toluidino)terephthalic acid and their associated side reactions?

A1: Two common synthetic routes are:

  • From Dialkyl Succinylsuccinate: This involves the condensation of a dialkyl succinylsuccinate with p-toluidine, followed by oxidation and saponification. Potential side reactions include the formation of mono-aminated intermediates, incomplete oxidation leading to a non-aromatic core, and incomplete hydrolysis resulting in residual ester groups.

  • From 2,5-Dihaloterephthalic Acid: This typically involves a copper-catalyzed Ullmann condensation or a palladium-catalyzed Buchwald-Hartwig amination. Key side reactions for the Ullmann reaction include the formation of biaryl-dicarboxylic acids through homo-coupling of the starting material. For the Buchwald-Hartwig reaction, a common side product is terephthalic acid resulting from hydrodehalogenation.

Q2: My final product has a low melting point and broad NMR signals. What could be the issue?

A2: This often indicates the presence of a mixture of compounds. The most likely culprits are incompletely reacted intermediates, such as the mono-aminated product or the diester of the final product. It is recommended to review the reaction conditions for the amination and hydrolysis steps to ensure they have gone to completion. Purification by recrystallization may be necessary.

Q3: How can I effectively purify crude 2,5-bis(p-toluidino)terephthalic acid?

A3: Purification is typically achieved by recrystallization. Common solvents for this purpose include dimethylformamide (DMF), dimethylacetamide (DMAc), or glacial acetic acid. The crude product is dissolved in the hot solvent, filtered to remove insoluble impurities, and then allowed to cool slowly to form crystals. Washing the crystals with a less polar solvent, such as ethanol or acetone, can help remove residual high-boiling point solvents. For colored impurities, treatment with activated charcoal in the hot solution before filtration can be effective.

Q4: Can decarboxylation be a significant side reaction?

A4: Decarboxylation of terephthalic acid derivatives typically requires high temperatures (often above 300°C) or harsh reaction conditions. While it is not a common side reaction under typical synthesis conditions for 2,5-bis(p-toluidino)terephthalic acid, it could become a concern if the hydrolysis step is carried out at very high temperatures for an extended period in a high-boiling solvent.

Q5: What analytical techniques are best for identifying impurities?

A5: A combination of techniques is recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Useful for identifying the main product and detecting organic impurities with distinct signals, such as unreacted starting materials or intermediates with remaining ester groups.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for separating and identifying components in a mixture, allowing for the detection of low-level impurities and confirming their molecular weights.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can help identify the presence of key functional groups and can indicate incomplete reactions (e.g., the presence of a C=O stretch from an ester group when the acid is expected).

Experimental Protocols

Synthesis from Dimethyl Succinylsuccinate

This protocol is adapted from procedures for analogous 2,5-dianilino-terephthalic acids.

  • Amination and Oxidation:

    • In a reaction vessel equipped with a stirrer, condenser, and nitrogen inlet, combine dimethyl succinylsuccinate (1 equivalent) and p-toluidine (2.2 equivalents) in a suitable high-boiling solvent such as N-methyl-2-pyrrolidone (NMP) or a mixture of alcohols.

    • Add a catalytic amount of a weak acid (e.g., acetic acid, 0.1 equivalents).

    • Heat the mixture to reflux (typically 120-160°C) under a slow stream of nitrogen for 2-4 hours.

    • After the initial condensation, switch the gas stream to air or oxygen and continue to heat at reflux for an additional 4-6 hours to facilitate the oxidation of the dihydro intermediate to the aromatic terephthalate diester.

  • Hydrolysis (Saponification):

    • Cool the reaction mixture to below 100°C.

    • Add a solution of potassium hydroxide (4-5 equivalents) in water or a water/alcohol mixture.

    • Heat the mixture to reflux for 2-4 hours to ensure complete hydrolysis of the dimethyl ester to the dicarboxylic acid salt.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature and dilute with water.

    • Filter the solution to remove any insoluble byproducts.

    • Acidify the filtrate with a mineral acid (e.g., HCl or H₂SO₄) to a pH of 2-3 to precipitate the crude 2,5-bis(p-toluidino)terephthalic acid.

    • Collect the precipitate by filtration, wash thoroughly with water to remove salts, and then with a solvent like ethanol to remove organic impurities.

    • Dry the product under vacuum. For higher purity, recrystallize from DMF or DMAc.

Visualizations

Synthesis_Pathway Start Dimethyl Succinylsuccinate + p-Toluidine Intermediate1 Dihydro-terephthalate Diester Intermediate Start->Intermediate1 Condensation (-H2O) Intermediate2 Aromatic Terephthalate Diester Intermediate1->Intermediate2 Oxidation (e.g., Air) Product 2,5-bis(p-toluidino)terephthalic acid Intermediate2->Product Hydrolysis (KOH, H2O)

Caption: Synthetic pathway from dimethyl succinylsuccinate.

Side_Reactions cluster_main Desired Reaction A 2,5-Dihaloterephthalic Acid + p-Toluidine B 2,5-bis(p-toluidino)terephthalic acid A->B Amination C Mono-aminated Product A->C Incomplete Reaction D Terephthalic Acid (Hydrodehalogenation) A->D Pd-catalyzed Side Reaction E Biaryl Dicarboxylic Acid (Homo-coupling) A->E Cu-catalyzed Side Reaction

Caption: Potential side reactions from a dihaloterephthalic acid starting material.

Troubleshooting_Workflow Start Problem with Synthesis LowYield Low Yield? Start->LowYield ImpureProduct Impure Product? LowYield->ImpureProduct No CheckAmination Check Amination Conditions LowYield->CheckAmination Yes Recrystallize Recrystallize Product ImpureProduct->Recrystallize Yes End Optimized Synthesis ImpureProduct->End No CheckOxidation Check Oxidation Conditions CheckAmination->CheckOxidation CheckHydrolysis Check Hydrolysis Conditions CheckOxidation->CheckHydrolysis CheckHydrolysis->End AnalyzeImpurities Analyze Impurities (NMR, LC-MS) Recrystallize->AnalyzeImpurities AnalyzeImpurities->End

Caption: A logical workflow for troubleshooting common synthesis issues.

Technical Support Center: Catalyst Selection for Enhanced Amidation Reaction Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in catalytic amidation reactions. The following sections address common issues encountered during experiments, offering solutions and detailed protocols to enhance reaction efficiency.

Troubleshooting Guides

Issue 1: Low or No Amide Yield

Q1: My amidation reaction is giving a low yield or failing completely. What are the common causes and how can I troubleshoot this?

A1: Low or no yield in catalytic amidation is a frequent issue stemming from several factors. A primary concern is the presence of water, which can hydrolyze activated intermediates and deactivate certain catalysts.[1][2] Additionally, improper catalyst selection for your specific substrates, suboptimal reaction conditions, or catalyst deactivation can lead to poor performance.

Troubleshooting Steps:

  • Water Removal: The direct condensation of carboxylic acids and amines produces water, which can inhibit the reaction.[1]

    • Molecular Sieves: For reactions at or below room temperature, add activated 4Å or 5Å molecular sieves directly to the reaction mixture to sequester water in situ.[2][3]

    • Azeotropic Reflux: For higher temperature reactions, use a Dean-Stark apparatus or a Soxhlet extractor with a drying agent to continuously remove water.[2][3] This method is particularly effective for larger-scale reactions.[2][3]

  • Catalyst Choice: The catalyst's effectiveness is highly dependent on the substrates.

    • Substrate Compatibility: For electron-deficient anilines or sterically hindered substrates, standard boronic acids may be ineffective.[4] Consider more active catalysts like ortho-iodo- or 5-methoxy-2-iodophenylboronic acid (MIBA), or borate esters.[4][5] For α-hydroxy acids, alkylboronic acids may be more suitable than arylboronic acids.

    • Catalyst Screening: If the initial catalyst choice is ineffective, perform a catalyst screen with different classes of catalysts (e.g., Boron-based, Titanium-based, Zirconium-based).

  • Reaction Conditions:

    • Solvent: The choice of solvent can significantly impact reaction efficiency. Non-polar aprotic solvents like toluene, THF, or tert-butyl acetate are commonly used.[1][3] In some cases, a solvent-free approach can be beneficial.[6] A change in solvent may be necessary for poorly soluble substrates or to avoid side reactions.[4]

    • Temperature: While some catalysts are active at room temperature, many require elevated temperatures to drive the reaction to completion.[1][3] If your substrates are thermally stable, gradually increasing the reaction temperature may improve the yield. However, be aware that higher temperatures can also lead to side reactions or epimerization in chiral substrates.[7][8]

  • Catalyst Loading: Ensure the correct catalyst loading is used. While lower loadings are desirable, some challenging substrates may require a higher catalyst concentration to achieve a reasonable reaction rate.[9]

Issue 2: Catalyst Deactivation

Q2: I suspect my catalyst is deactivating during the reaction. What are the signs and how can I prevent this?

A2: Catalyst deactivation can manifest as a reaction that starts well but then stalls before completion. This can be caused by poisoning from impurities in the starting materials or solvent, or by the formation of inactive catalyst species. For example, some boronic acid catalysts can form unreactive boroxines in the presence of certain substrates like 2-aminopyridine.

Troubleshooting Steps:

  • Purity of Reagents: Ensure that your starting materials and solvent are of high purity and anhydrous. Trace impurities can act as catalyst poisons.

  • Inert Atmosphere: For air- or moisture-sensitive catalysts, such as some palladium or titanium complexes, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial.

  • Catalyst Stability: If you suspect the formation of inactive catalyst species, you may need to switch to a more robust catalyst. For instance, if a simple boronic acid is suspected of forming inactive boroxines, a borate ester catalyst might be a more stable alternative for that specific substrate combination.

  • Co-catalysts or Additives: In some cases, the addition of a co-catalyst or additive can stabilize the active catalytic species. For example, DMAPO has been used as a co-catalyst in certain boronic acid-catalyzed amidations.[1]

Issue 3: Reaction with Sterically Hindered or Electronically Deactivated Substrates

Q3: I am struggling to couple a sterically hindered amine/carboxylic acid or a poorly nucleophilic aniline. What catalyst should I choose?

A3: Sterically demanding substrates and electron-deficient amines pose a significant challenge for many catalytic systems.

Recommendations:

  • For Hindered Substrates: For sterically hindered substrates, more reactive catalyst systems are often required. Boron-containing heterocyclic catalysts or certain borate esters have shown effectiveness with a range of challenging substrates.[4] In some cases, increasing the catalyst loading or reaction temperature might be necessary.[9]

  • For Poorly Nucleophilic Anilines: Simple boronic acids often fail with electron-deficient anilines.[4] More effective options include ortho-substituted arylboronic acids or specialized borate esters.[4] Palladium-catalyzed amination can also be a powerful tool for aryl amines, though it may require specific ligands and conditions to avoid side reactions.

Issue 4: Epimerization of Chiral Substrates

Q4: My reaction involves a chiral carboxylic acid (e.g., an amino acid), and I am observing significant epimerization. How can I minimize this?

A4: Epimerization is a critical issue in peptide synthesis and the synthesis of chiral pharmaceuticals. It can be caused by harsh reaction conditions (high temperature, strong base) or the formation of certain reactive intermediates.[7]

Mitigation Strategies:

  • Milder Reaction Conditions:

    • Lower Temperature: Whenever possible, conduct the reaction at a lower temperature. Some catalytic systems, particularly certain boronic acids, can facilitate amidation at room temperature, which helps to preserve stereochemical integrity.[5]

    • Avoid Strong Bases: The presence of a strong base can promote epimerization.[7] Opt for catalytic systems that do not require a stoichiometric amount of a strong base.

  • Catalyst Selection:

    • Some catalysts are known to be more prone to causing epimerization than others. It is crucial to select a catalyst that has been demonstrated to be effective for chiral substrates with minimal racemization. Boric acid and certain boronic acid derivatives have been reported to preserve the integrity of stereogenic centers under optimized conditions.[10]

  • Coupling Reagents (for comparison): While this guide focuses on direct catalytic amidation, it's worth noting that in traditional peptide coupling, the choice of coupling reagent and additives (e.g., HOBt, HOAt) is critical to suppress racemization.[8] The principles of avoiding highly activated, long-lived intermediates are transferable.

Frequently Asked Questions (FAQs)

Q5: What is the optimal catalyst loading for an amidation reaction?

A5: The optimal catalyst loading can vary significantly depending on the catalyst, substrates, and reaction conditions. For highly reactive substrates, catalyst loadings as low as 0.5 mol% have been reported to be effective.[1] For more challenging substrates, loadings of 5-10 mol% are common.[9] In some particularly difficult cases, up to 50 mol% of the catalyst may be required to achieve a good yield in a reasonable timeframe.[9] It is always recommended to start with a lower catalyst loading (e.g., 5 mol%) and increase it if the reaction is too slow.

Q6: How do I choose the right solvent for my catalytic amidation?

A6: The ideal solvent should dissolve the reactants and catalyst, be inert to the reaction conditions, and, if using azeotropic reflux, form an azeotrope with water. Commonly used solvents include:

  • Aromatic Hydrocarbons: Toluene, xylene, and mesitylene are excellent for high-temperature reactions using a Dean-Stark apparatus.[3]

  • Ethers: THF, 2-MeTHF, and CPME are good general-purpose solvents for a range of temperatures.

  • Esters: Tert-butyl acetate is emerging as a greener solvent alternative.[1]

  • Halogenated Solvents: Dichloromethane (DCM) and dichloroethane (DCE) are often used for room temperature reactions with molecular sieves.[11] Highly polar aprotic solvents like DMF and DMSO are generally avoided as they can interfere with many catalytic systems.[3]

Q7: Can I reuse my catalyst?

A7: The reusability of a catalyst depends on its nature.

  • Homogeneous Catalysts: Most catalysts for direct amidation are homogeneous and are typically not recovered after the reaction. However, some specialized catalysts, like certain Zr- and Hf-based PolyOxoMetalate (POM) complexes, have been reported to be reusable.[1]

  • Heterogeneous Catalysts: Heterogeneous catalysts, such as silica- or titania-based catalysts, are designed for easy recovery and reuse by simple filtration.[12]

Q8: My starting materials are not fully soluble in the reaction solvent. What should I do?

A8: Poor solubility can hinder reaction rates.

  • Solvent Screening: First, try to find a solvent or solvent mixture in which your starting materials have better solubility.

  • Temperature Increase: Gently heating the reaction mixture can improve solubility.

  • Phase-Transfer Catalysis: In some cases, a phase-transfer catalyst might be employed, although this is less common for direct amidation.

  • Solvent-Free Conditions: For some reactions, running the reaction neat (solvent-free) at an elevated temperature can be a viable option, as the molten reactants can act as their own solvent.[6]

Quantitative Data Summary

Table 1: Comparison of Boronic Acid Catalysts for a Challenging Amidation

CatalystSubstrate 1Substrate 2Catalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)
Phenylboronic Acid2-aminopyridinePhenylacetic acid10Toluene11018Inactive
Borate Ester (B(OArF)3)2-aminopyridine3-fluorophenylacetic acid10Toluene1101843
o-ClC6H4B(OH)22-aminopyridine3-fluorophenylacetic acid10Toluene110180
DATB2-aminopyridine3-fluorophenylacetic acid10Toluene1101820
Data synthesized from multiple sources for illustrative comparison.

Table 2: Effect of Catalyst Loading on the Yield of N-benzylbenzamide using TiF4

Catalyst Loading (mol%)Carboxylic Acid (equiv.)Amine (equiv.)SolventTemperature (°C)Time (h)Yield (%)
101.01.0Toluene1102477
101.11.0Toluene1102496
51.11.0Toluene11024Low
501.11.0Toluene1102490 (for cyclohexylamine)
Data adapted from a study on TiF4 catalyzed amidation.[9]

Experimental Protocols

Protocol 1: General Procedure for Boronic Acid-Catalyzed Amidation using Molecular Sieves
  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the carboxylic acid (1.0 mmol), the amine (1.2 mmol), and the boronic acid catalyst (0.1 mmol, 10 mol%).

  • Add freshly activated 4Å molecular sieves (500 mg).

  • Add anhydrous solvent (e.g., DCM or THF, 5 mL).

  • Stir the reaction mixture at room temperature or heat to the desired temperature (e.g., 40-60 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter off the molecular sieves and wash them with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired amide.

Protocol 2: General Procedure for Zirconium(IV) Chloride-Catalyzed Amidation
  • To a flame-dried Schlenk tube under an inert atmosphere (N2 or Ar), add ZrCl4 (0.05 mmol, 5 mol%).

  • Add the carboxylic acid (1.0 mmol) and anhydrous THF (2 mL).

  • Stir the mixture for 5 minutes at room temperature.

  • Add the amine (1.5 mmol).

  • Seal the tube and heat the reaction mixture to 70 °C in an oil bath.

  • Stir for the required amount of time (e.g., 24-48 h), monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO3.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to obtain the pure amide.

Note: This is a general protocol and may require optimization for specific substrates.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Oven-dried flask reagents Add Carboxylic Acid, Amine, and Catalyst start->reagents dehydrating_agent Add Dehydrating Agent (e.g., Molecular Sieves) reagents->dehydrating_agent solvent Add Anhydrous Solvent dehydrating_agent->solvent reaction Stir at appropriate temperature solvent->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring filtration Filter and wash monitoring->filtration concentration Concentrate filtrate filtration->concentration purification Column Chromatography concentration->purification product Pure Amide purification->product troubleshooting_logic start Low Amide Yield check_water Is water being removed effectively? start->check_water add_dehydrating Add molecular sieves or use Dean-Stark apparatus check_water->add_dehydrating No check_catalyst Is the catalyst appropriate for the substrates? check_water->check_catalyst Yes success Improved Yield add_dehydrating->success catalyst_screen Perform catalyst screen (Boron, Ti, Zr, etc.) check_catalyst->catalyst_screen No check_conditions Are the reaction conditions optimal? check_catalyst->check_conditions Yes catalyst_screen->success optimize_conditions Optimize solvent, temperature, and catalyst loading check_conditions->optimize_conditions No check_conditions->success Yes optimize_conditions->success

References

Avoiding byproduct formation in N-arylation reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions to common challenges encountered during N-arylation reactions, with a focus on minimizing byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in palladium-catalyzed N-arylation (e.g., Buchwald-Hartwig)?

A1: The most prevalent side reactions include hydrodehalogenation of the aryl halide, homocoupling of the aryl halide to form biaryls, and β-hydride elimination from the amine coupling partner.[1] The choice of ligand, base, and solvent significantly influences the prevalence of these side reactions.

Q2: My Ullmann coupling is giving low yields and significant homocoupling byproducts. What should I try?

A2: Traditional Ullmann reactions often require harsh conditions.[2] To improve yields and reduce byproducts, consider using more modern protocols which may include:

  • Ligand addition: Using ligands like amino acids or 1,10-phenanthroline can accelerate the desired C-N coupling.[3]

  • Activated copper: Using freshly prepared, activated copper powder can allow the reaction to proceed at lower temperatures.[4]

  • Solvent choice: Polar aprotic solvents like DMF can facilitate the reaction at lower temperatures.[4]

Q3: What causes hydrodehalogenation in my N-arylation reaction, and how can I prevent it?

A3: Hydrodehalogenation is the replacement of the halide on the aryl electrophile with a hydrogen atom. This can be caused by various factors, including the presence of a hydride source (e.g., from the solvent or base) and the formation of palladium-hydride species.[5] To minimize this, you can:

  • Use anhydrous solvents.

  • Select a non-coordinating base.

  • Choose a ligand that promotes reductive elimination over competing pathways. Bimetallic catalyst systems, such as those using palladium and copper, have also been shown to suppress hydrodehalogenation.[5]

Q4: I'm observing significant byproduct formation in my Chan-Lam N-arylation. What are the likely culprits?

A4: Common byproducts in Chan-Lam couplings include oxidation of the amine, protodeboronation of the boronic acid, and homocoupling of the boronic acid.[6] These issues can often be addressed by carefully controlling the reaction atmosphere (oxygen is a required oxidant but excess can be detrimental) and by the choice of copper source and ligands.[6][7]

Troubleshooting Guide

This section provides a more in-depth, problem-and-solution format for specific experimental issues.

Problem 1: Low to No Conversion of Starting Materials
Possible Cause Troubleshooting Strategy
Inactive Catalyst Ensure the palladium precatalyst is properly activated. For Pd(0) catalysts, ensure strict anaerobic conditions to prevent oxidation. Consider using a more robust precatalyst or a different ligand system known for high activity, such as bulky dialkylbiaryl phosphines for Buchwald-Hartwig reactions.[1]
Poorly Nucleophilic Amine For weakly nucleophilic amines (e.g., electron-deficient anilines, sulfonamides), stronger bases or more electron-rich ligands may be required to facilitate deprotonation and subsequent coupling.[8][9][10] Nickel-catalyzed electrochemical methods have also shown promise for these challenging substrates.[8][9][10]
Unreactive Aryl Halide Aryl chlorides are generally less reactive than bromides or iodides. Coupling of aryl chlorides often requires more electron-rich and sterically hindered ligands to promote the oxidative addition step.[11] Consider switching to the corresponding aryl bromide or triflate if possible.
Ligand Poisoning Certain functional groups on the substrates, or impurities, can coordinate to the metal center and inhibit catalysis.[3] Ensure high purity of starting materials and consider using a ligand that is less susceptible to displacement.
Problem 2: Significant Homocoupling of the Aryl Halide
Possible Cause Troubleshooting Strategy
Reaction Conditions Favoring Homocoupling Homocoupling is a common side reaction in both copper- and palladium-catalyzed systems.[12][13][14] For Ullmann reactions, this can be due to high temperatures.[4] For palladium catalysis, the choice of ligand and base is critical.
Ligand Selection Use ligands that promote the desired C-N reductive elimination over pathways leading to homocoupling. For palladium-catalyzed reactions, bulky, electron-rich phosphine ligands are often effective.
Base Selection The choice of base can influence the relative rates of N-arylation and homocoupling. Experiment with different bases (e.g., NaOt-Bu, K3PO4, Cs2CO3) to find the optimal conditions for your specific substrate combination.
Temperature Control Running the reaction at the lowest effective temperature can often minimize side reactions.
Table 1: General Troubleshooting for N-Arylation Byproducts
Byproduct ObservedCommon Reaction TypePotential CausesRecommended Actions
Hydrodehalogenation Buchwald-HartwigPresence of water or protic impurities; formation of Pd-H species.Use anhydrous solvents and reagents; select appropriate base/ligand combination.[5]
Aryl Homocoupling Ullmann, Buchwald-Hartwig, Chan-LamHigh temperature; inappropriate ligand or base; slow C-N coupling.Optimize temperature; screen different ligands and bases; use activated copper for Ullmann.[4][13]
Protodeboronation Chan-LamPresence of protic species; slow transmetalation.Use anhydrous conditions; add molecular sieves; optimize ligand and copper source.[6]
Ether Formation Buchwald-Hartwig (with alkoxide bases)The alkoxide base acts as a nucleophile.Use a non-nucleophilic base like K3PO4 or Cs2CO3.

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig N-Arylation of an Aryl Bromide

This protocol is a general starting point and may require optimization for specific substrates.

  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl bromide (1.0 mmol), the amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 mmol), and the phosphine ligand (e.g., a bulky biarylphosphine, 0.02-0.10 mmol).

  • Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times. Add anhydrous toluene or dioxane (5-10 mL) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 80-110 °C and stir for the appropriate time (monitor by TLC or GC/LC-MS, typically 4-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Protocol 2: Modified Ullmann N-Arylation of an Aryl Iodide

This protocol uses a ligand to improve reactivity under milder conditions.

  • Reaction Setup: In a reaction vessel, combine the aryl iodide (1.0 mmol), the amine or N-H heterocycle (1.2 mmol), copper(I) iodide (CuI, 0.1 mmol), a ligand (e.g., L-proline or 1,10-phenanthroline, 0.2 mmol), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0 mmol).

  • Solvent Addition: Add a polar aprotic solvent such as DMSO or DMF (5 mL).

  • Reaction: Heat the mixture with stirring at 100-130 °C under an inert atmosphere until the starting material is consumed (monitor by TLC or GC/LC-MS).

  • Workup: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

Visualizations

Troubleshooting Workflow for N-Arylation Reactions

This diagram outlines a logical progression for troubleshooting common issues in N-arylation reactions.

G cluster_start Start cluster_analysis Analysis cluster_outcomes Outcomes cluster_troubleshooting_no_reaction Troubleshooting: No Reaction cluster_troubleshooting_byproducts Troubleshooting: Byproducts start N-Arylation Reaction analysis Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) start->analysis no_reaction Low/No Conversion analysis->no_reaction Incomplete byproducts Byproduct Formation analysis->byproducts Complex Mixture success Desired Product Formed analysis->success Clean check_catalyst Check Catalyst Activity / Loading no_reaction->check_catalyst identify_byproduct Identify Byproduct (Homocoupling, Hydrodehalogenation, etc.) byproducts->identify_byproduct increase_temp Increase Temperature check_catalyst->increase_temp If catalyst is active change_ligand Change Ligand/Base System increase_temp->change_ligand If still no reaction lower_temp Lower Temperature identify_byproduct->lower_temp If thermal byproduct optimize_conditions Optimize Ligand/Base/Solvent identify_byproduct->optimize_conditions If catalyst-dependent

Caption: A workflow for diagnosing and addressing common problems in N-arylation reactions.

Competing Pathways in Pd-Catalyzed N-Arylation

This diagram illustrates the desired catalytic cycle and common off-cycle or competing pathways that lead to byproduct formation.

G pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd_complex Ar-Pd(II)-X(L_n) oxidative_addition->pd_complex amine_coordination Amine Coordination & Deprotonation pd_complex->amine_coordination hydrodehalogenation Hydrodehalogenation (Ar-H) pd_complex->hydrodehalogenation [H] source homocoupling Homocoupling (Ar-Ar) pd_complex->homocoupling Transmetalation with another Ar-Pd amide_complex Ar-Pd(II)-NR'R''(L_n) amine_coordination->amide_complex reductive_elimination Reductive Elimination amide_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-NR'R'' (Product) reductive_elimination->product

Caption: Catalytic cycle of Buchwald-Hartwig amination and key competing side reactions.

Decision Tree for N-Arylation Method Selection

This diagram helps researchers choose a suitable N-arylation method based on the properties of their substrates.

G start Select N-Arylation Strategy q1 Aryl Coupling Partner? start->q1 aryl_halide Aryl Halide (Ar-X) q1->aryl_halide Halide/Triflate aryl_boronic Aryl Boronic Acid/Ester q1->aryl_boronic Boronic Acid q2 Amine Nucleophilicity? aryl_halide->q2 chan_lam Chan-Lam aryl_boronic->chan_lam Use Cu-Catalysis strong_nuc Strong Nucleophile (Alkylamine, Arylamine) q2->strong_nuc High weak_nuc Weak Nucleophile (Amide, Sulfonamide, Heterocycle) q2->weak_nuc Low buchwald Buchwald-Hartwig strong_nuc->buchwald Pd-Catalysis Preferred ullmann Ullmann weak_nuc->ullmann Consider Cu-Catalysis

Caption: A decision tree to guide the selection of an appropriate N-arylation reaction.

References

Impact of reaction parameters on the purity of 2,5-di-p-toluidinoterephthalic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 2,5-di-p-toluidinoterephthalic acid.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Product Yield Incomplete reaction.- Ensure the reaction is heated to the appropriate reflux temperature. - Extend the reaction time, monitoring progress by thin-layer chromatography (TLC). - Confirm the complete transesterification of the starting material (e.g., dimethyl succinylsuccinate) if applicable.
Loss of product during workup.- Carefully separate the aqueous and organic phases during extraction. - Ensure the pH is accurately adjusted to 2.5-3 to precipitate the product fully. - Wash the product precipitate with an appropriate solvent (e.g., methanol) to remove soluble impurities without dissolving the product.
Sub-optimal reaction temperature.- Maintain a reaction temperature between 90°C and 160°C for the initial condensation step.[1]
Low Product Purity (Visible Impurities or Discoloration) Presence of unreacted starting materials.- Monitor the reaction to completion using TLC. - If the reaction has stalled, consider adding a fresh portion of the limiting reagent.
Formation of byproducts due to oxidation.- Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen, argon) to prevent oxidation.[1]
Incomplete hydrolysis of the ester intermediate.- Ensure sufficient heating time and concentration of the base (e.g., potassium hydroxide) during the hydrolysis step.
Inefficient purification.- Recrystallize the crude product from a suitable solvent. - Perform multiple washes of the filtered product with appropriate solvents.
Product is a Dark, Tarry Substance Reaction temperature was too high.- Carefully control the reaction temperature, ensuring it does not exceed the recommended range.
Presence of oxygen leading to oxidative side reactions.- Thoroughly purge the reaction vessel with an inert gas before heating.[1]
Difficulty Filtering the Product Very fine particle size of the precipitate.- Allow the precipitate to digest (stand in the mother liquor) for a period before filtration to allow for particle growth. - Use a filter aid if necessary, being mindful of potential contamination.

Frequently Asked Questions (FAQs)

Q1: What is the optimal reaction temperature for the synthesis of this compound?

A1: The initial condensation reaction is typically carried out at temperatures ranging from 90°C to 160°C.[1] The subsequent air oxidation step is performed at the reflux temperature of the solvent mixture.

Q2: How can I monitor the progress of the reaction?

A2: Thin-layer chromatography (TLC) is a suitable method to monitor the disappearance of the starting materials and the formation of the product.

Q3: Why is an inert atmosphere important during the initial heating step?

A3: An inert atmosphere, such as nitrogen or argon, is crucial to prevent the oxidation of starting materials and intermediates, which can lead to the formation of colored impurities and reduce the overall purity and yield of the desired product.[1]

Q4: What is the purpose of adding acetic acid to the reaction mixture?

A4: Acetic acid acts as a solvent and a catalyst for the condensation reaction between the succinylsuccinate derivative and p-toluidine.

Q5: How do I effectively purify the crude this compound?

A5: The primary purification method involves precipitation by acidifying the reaction mixture to a pH of 2.5-3, followed by filtration and washing of the precipitate with solvents like methanol and water to remove impurities.

Impact of Reaction Parameters on Purity (Expected Trends)

ParameterVariationExpected Impact on PurityRationale
Reaction Temperature Too LowLower PurityIncomplete reaction, leaving unreacted starting materials.
Optimal (90-160°C)High PurityPromotes the desired reaction pathway.[1]
Too HighLower PurityIncreased potential for side reactions and decomposition, leading to byproducts.
Reaction Time Too ShortLower PurityIncomplete reaction, resulting in a mixture of starting materials and product.
OptimalHigh PurityAllows for the complete conversion of starting materials to the desired product.
Too LongMay Decrease PurityPotential for the formation of degradation products, especially at elevated temperatures.
Atmosphere Inert (Nitrogen/Argon)High PurityMinimizes oxidation and the formation of colored byproducts.[1]
Air (during initial condensation)Lower PurityCan lead to the oxidation of reactants and intermediates.
pH of Precipitation Too High (>3)Lower PurityIncomplete precipitation of the acidic product, leaving it in solution with impurities.
Optimal (2.5-3)High PurityEnsures maximum precipitation of the product while some impurities may remain in the acidic solution.
Too Low (<2.5)May Decrease PurityCo-precipitation of acidic impurities may occur.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a general procedure for the synthesis of 2,5-dianilino-terephthalic acids.[1]

Materials:

  • Dimethyl succinylsuccinate

  • 1-Butanol

  • Concentrated Sulfuric Acid

  • p-Toluidine

  • Acetic Acid

  • Potassium Hydroxide

  • Water

Procedure:

  • Transesterification:

    • In a 0.5 L autoclave with a stirrer and gas inlet tube, combine 46 g of dimethyl succinylsuccinate (0.2 mol), 250 ml of 1-butanol, and 0.52 ml of concentrated sulfuric acid.

    • Close the autoclave and purge the reaction mixture with nitrogen for 15 minutes.

    • Heat the mixture at 140°C for 2 hours.

    • After cooling, a precipitate of dibutyl succinylsuccinate and methyl butyl succinylsuccinate will form.

  • Condensation:

    • Add 26 g of p-toluidine to the reaction mixture.

    • Purge the system with nitrogen and heat without pressure at approximately 75°C for 1 hour with continued nitrogen purging.

    • Add 20 ml of acetic acid and heat the mixture to reflux.

  • Oxidation:

    • Once the reflux temperature is reached, introduce a stream of air into the reaction mixture through a dip tube for 4 hours.

  • Hydrolysis and Precipitation:

    • Add 70 g of solid potassium hydroxide to the mixture and heat to reflux for an additional hour.

    • After cooling, add 500 ml of water to the reaction mixture.

    • Adjust the pH to 2.5-3 by adding sulfuric acid.

    • Separate the aqueous phase and add approximately 400 ml of fresh water. A dark-violet precipitate will form.

  • Purification:

    • Filter the precipitate and dry it at approximately 100°C.

Experimental Workflow

experimental_workflow start Start transesterification Transesterification (Dimethyl succinylsuccinate, 1-Butanol, H₂SO₄, 140°C, N₂) start->transesterification condensation Condensation (p-Toluidine, Acetic Acid, 75°C -> Reflux, N₂) transesterification->condensation oxidation Oxidation (Air, Reflux, 4h) condensation->oxidation hydrolysis Hydrolysis (KOH, Reflux, 1h) oxidation->hydrolysis precipitation Precipitation (H₂O, H₂SO₄ to pH 2.5-3) hydrolysis->precipitation purification Purification (Filtration & Drying) precipitation->purification end End Product purification->end

Caption: Synthesis workflow for this compound.

References

Validation & Comparative

Validating the Structure of 2,5-Di-p-toluidinoterephthalic acid: A Comparative NMR Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is a cornerstone of safe and effective innovation. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount technique for this purpose, offering detailed insights into the molecular framework. This guide provides a comparative analysis of the NMR spectroscopic data for 2,5-Di-p-toluidinoterephthalic acid and its structural analogs, 2,5-diaminoterephthalic acid and 2,5-dihydroxyterephthalic acid, to aid in the validation of its structure.

This guide presents a summary of the expected ¹H and ¹³C NMR spectral data for this compound, alongside experimentally determined data for its key structural analogs. The data is intended to serve as a reference for researchers to confirm the successful synthesis and purity of this compound.

Comparative Analysis of NMR Spectral Data

The structural differences between this compound, 2,5-diaminoterephthalic acid, and 2,5-dihydroxyterephthalic acid are clearly reflected in their respective ¹H and ¹³C NMR spectra. The presence of the p-tolyl groups in the target molecule introduces characteristic signals in both the aromatic and aliphatic regions of the spectrum, which are absent in the diamino and dihydroxy analogs.

Below is a summary of the key NMR data for the three compounds. Note that the data for this compound is predicted based on established principles of NMR spectroscopy, while the data for the analogs is based on available experimental findings.

Table 1: Comparative ¹H NMR Data (ppm)

Proton Type This compound (Predicted) 2,5-Diaminoterephthalic acid (Experimental) 2,5-Dihydroxyterephthalic acid (Experimental)
Carboxylic Acid (-COOH)~13.0 (s, br)~12.5 (s, br)13.02 (s, 2H)
Amine/Hydroxyl (-NH-/-OH)~9.5 (s, br)~5.0 (s, br)~10.0 (s, br)
Terephthalic Acid Ring (Ar-H)~7.5 (s)7.02 (s)7.34 (s, 2H)
p-Toluidine Ring (Ar-H)~7.1 (d), ~6.9 (d)--
Methyl (-CH₃)~2.3 (s)--

Solvent: DMSO-d₆. s = singlet, d = doublet, br = broad.

Table 2: Comparative ¹³C NMR Data (ppm)

Carbon Type This compound (Predicted) 2,5-Diaminoterephthalic acid (Experimental) 2,5-Dihydroxyterephthalic acid (Experimental)
Carboxylic Acid (-COOH)~168~170166.67
C-NH / C-OH~145~140150.09
C-COOH~115~110115.89
p-Toluidine (C-N)~138--
p-Toluidine (C-CH₃)~132--
p-Toluidine (Ar-C)~130, ~120--
Methyl (-CH₃)~21--

Solvent: DMSO-d₆.

Experimental Protocols

A standardized protocol for the acquisition of NMR spectra is crucial for obtaining high-quality, reproducible data for structural validation.

1. Sample Preparation:

  • Accurately weigh 10-20 mg of the sample for ¹H NMR and 50-100 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a clean, dry vial. The choice of solvent is critical as it can influence the chemical shifts of labile protons (e.g., -COOH, -NH, -OH).

  • Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube and label it clearly.

2. NMR Data Acquisition:

  • The NMR spectra should be acquired on a spectrometer with a minimum field strength of 300 MHz for ¹H NMR and 75 MHz for ¹³C NMR to ensure adequate signal dispersion.

  • For ¹H NMR, a standard single-pulse experiment is typically sufficient. Key parameters to set include an appropriate spectral width, acquisition time, and relaxation delay.

  • For ¹³C NMR, a proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon atom. A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio, particularly for quaternary carbons.

  • Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be invaluable for unambiguous assignment of all proton and carbon signals, especially for complex molecules.

Workflow for Structural Validation

The process of validating the structure of this compound using NMR spectroscopy follows a logical progression from sample preparation to final structure confirmation.

G Workflow for NMR-based Structural Validation cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis and Validation A Weigh Compound B Dissolve in Deuterated Solvent A->B C Filter into NMR Tube B->C D Acquire 1D ¹H NMR Spectrum C->D Insert Sample into Spectrometer E Acquire 1D ¹³C NMR Spectrum D->E F Acquire 2D NMR Spectra (COSY, HSQC, HMBC) E->F G Process and Analyze Spectra F->G H Assign Proton and Carbon Signals G->H I Compare with Expected and Analog Data H->I J Confirm Structure I->J

Caption: Workflow for the validation of this compound structure via NMR spectroscopy.

Signaling Pathway of Structural Information

The NMR experiment provides a cascade of information that, when pieced together, reveals the complete chemical structure of the molecule under investigation.

G Flow of Structural Information from NMR Data cluster_1d 1D NMR Data cluster_2d 2D NMR Data cluster_info Structural Information NMR_Exp NMR Experiment Chem_Shift Chemical Shift (δ) NMR_Exp->Chem_Shift Integration Integration NMR_Exp->Integration Multiplicity Multiplicity (Splitting) NMR_Exp->Multiplicity COSY COSY NMR_Exp->COSY HSQC HSQC NMR_Exp->HSQC HMBC HMBC NMR_Exp->HMBC Proton_Env Proton Environments Chem_Shift->Proton_Env Proton_Ratio Proton Ratios Integration->Proton_Ratio Neighboring_Protons Neighboring Protons Multiplicity->Neighboring_Protons COSY->Neighboring_Protons Proton_Carbon_1_Bond ¹J C-H Connectivity HSQC->Proton_Carbon_1_Bond Proton_Carbon_n_Bond ⁿJ C-H Connectivity HMBC->Proton_Carbon_n_Bond Final_Structure Validated Molecular Structure Proton_Env->Final_Structure Proton_Ratio->Final_Structure Neighboring_Protons->Final_Structure Proton_Carbon_1_Bond->Final_Structure Proton_Carbon_n_Bond->Final_Structure

Caption: Derivation of molecular structure from various NMR spectroscopic data.

By following the outlined experimental protocols and comparing the acquired NMR data with the provided reference tables and workflows, researchers can confidently validate the structure of this compound. This rigorous approach to structural confirmation is indispensable for advancing drug development and other scientific research endeavors.

FT-IR Spectral Analysis for the Confirmation of 2,5-Di-p-toluidinoterephthalic Acid Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate synthesis and confirmation of novel compounds are paramount. This guide provides a comparative analysis using Fourier-Transform Infrared (FT-IR) spectroscopy to verify the successful synthesis of 2,5-Di-p-toluidinoterephthalic acid. We will compare the spectral data of the reactants, 2,5-diaminoterephthalic acid and p-toluidine, with the final product.

The synthesis of this compound involves the formation of a secondary amine through the reaction of the primary amino groups of 2,5-diaminoterephthalic acid with p-toluidine. This transformation can be effectively monitored and confirmed by observing characteristic changes in the FT-IR spectrum, particularly the shifts in the N-H stretching and bending vibrations, as well as the preservation of the carboxylic acid O-H and C=O stretching bands.

Comparative FT-IR Spectral Data

The following table summarizes the key FT-IR absorption peaks for the reactants and the final product. The disappearance of the dual N-H stretching bands characteristic of primary amines and the appearance of a single, weaker N-H stretching band for the secondary amine are key indicators of a successful reaction.

Functional GroupVibration Mode2,5-Diaminoterephthalic Acid (Reactant)p-Toluidine (Reactant)This compound (Product)
Amine (N-H) N-H Stretch (Primary)~3469 cm⁻¹ and ~3359 cm⁻¹ (two bands)~3442 cm⁻¹ and ~3360 cm⁻¹ (two bands)N/A
Amine (N-H) N-H Stretch (Secondary)N/AN/A~3300-3350 cm⁻¹ (single, weak band)
Amine (N-H) N-H Bend (Primary)~1614 cm⁻¹~1619 cm⁻¹N/A
Carboxylic Acid (O-H) O-H Stretch~2500-3300 cm⁻¹ (broad)N/A~2500-3300 cm⁻¹ (broad)
Carboxylic Acid (C=O) C=O Stretch~1690-1710 cm⁻¹N/A~1690-1710 cm⁻¹
Aromatic C-N C-N Stretch~1377 cm⁻¹~1281 cm⁻¹~1250-1335 cm⁻¹

Experimental Protocols

A plausible synthetic route for this compound starts from a 2,5-dihaloterephthalic acid, such as 2,5-dibromoterephthalic acid, which undergoes a double Buchwald-Hartwig amination with p-toluidine.

Materials:

  • 2,5-Dibromoterephthalic acid

  • p-Toluidine

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (or other suitable phosphine ligand)

  • Cesium carbonate (Cs₂CO₃) or other suitable base

  • Anhydrous, degassed toluene (or other suitable solvent)

  • Hydrochloric acid (HCl) for acidification

  • Deionized water

Procedure:

  • In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), a reaction vessel is charged with 2,5-dibromoterephthalic acid, p-toluidine (2.2 equivalents), cesium carbonate (2.5 equivalents), palladium(II) acetate (catalytic amount, e.g., 2 mol%), and Xantphos (catalytic amount, e.g., 4 mol%).

  • Anhydrous, degassed toluene is added to the vessel.

  • The reaction mixture is heated to reflux (typically 100-110 °C) and stirred vigorously for 24-48 hours, or until reaction completion is indicated by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • After cooling to room temperature, the reaction mixture is filtered to remove inorganic salts.

  • The filtrate is concentrated under reduced pressure.

  • The residue is dissolved in a basic aqueous solution (e.g., 1M NaOH) and washed with an organic solvent (e.g., ethyl acetate) to remove unreacted p-toluidine and other organic impurities.

  • The aqueous layer is then acidified with hydrochloric acid (e.g., 2M HCl) to a pH of approximately 2-3, leading to the precipitation of the crude this compound.

  • The precipitate is collected by filtration, washed with deionized water, and dried under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or DMF/water).

FT-IR Analysis Protocol:

  • A small amount of the dried sample (reactant or product) is mixed with dry potassium bromide (KBr) powder in a mortar and pestle.

  • The mixture is pressed into a thin, transparent pellet using a hydraulic press.

  • The KBr pellet is placed in the sample holder of an FT-IR spectrometer.

  • The FT-IR spectrum is recorded over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).

  • The obtained spectrum is then analyzed for the presence and absence of the characteristic absorption bands outlined in the data table.

Visualizing the Workflow

The following diagram illustrates the key steps in the synthesis and confirmation process.

experimental_workflow cluster_synthesis Synthesis cluster_analysis FT-IR Analysis Reactants 2,5-Dihaloterephthalic Acid + p-Toluidine Reaction Buchwald-Hartwig Amination Reactants->Reaction Pd(OAc)2, Ligand, Base Workup Acid-Base Workup & Purification Reaction->Workup Product 2,5-Di-p-toluidinoterephthalic Acid Workup->Product SamplePrep Sample Preparation (KBr Pellet) Product->SamplePrep FTIR FT-IR Spectroscopy SamplePrep->FTIR Analysis Spectral Comparison FTIR->Analysis Confirmation Confirmation of Synthesis Analysis->Confirmation

Caption: Experimental workflow for the synthesis and FT-IR confirmation of this compound.

Conclusion

By comparing the FT-IR spectra of the starting materials and the final product, researchers can confidently confirm the synthesis of this compound. The key spectral evidence is the disappearance of the characteristic primary amine peaks and the emergence of a secondary amine N-H stretching peak, alongside the retention of the carboxylic acid functional group absorptions. This guide provides a clear and concise methodology for this analytical confirmation, supporting the robust development of new chemical entities.

Comparing properties of 2,5-Di-p-toluidinoterephthalic acid with 2,5-dihydroxyterephthalic acid

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Comparison: 2,5-Di-p-toluidinoterephthalic Acid and 2,5-Dihydroxyterephthalic Acid

For researchers, scientists, and professionals in drug development, a nuanced understanding of chemical intermediates is paramount. This guide provides a detailed comparison of two terephthalic acid derivatives: this compound and 2,5-dihydroxyterephthalic acid. We will explore their physicochemical properties, synthesis methodologies, and key applications, supported by experimental data.

Physicochemical Properties

A side-by-side comparison of the fundamental properties of these two compounds reveals significant differences stemming from their distinct functional groups.

PropertyThis compound2,5-Dihydroxyterephthalic Acid
CAS Number 10291-28-8[1][2][3]610-92-4[4][5][6]
Molecular Formula C₂₂H₂₀N₂O₄[3][7]C₈H₆O₆[6][8][9]
Molecular Weight 376.4 g/mol [1][2]198.13 g/mol [6][8][9]
Appearance Red-purple pulverulent solid[10]White to off-white solid[11]
Melting Point 334 °C[3]>300 °C[4][8]
Boiling Point 584.5 °C[3]Not available
Density 1.348 g/cm³[3]~1.78 g/cm³ (Predicted)[8]
Solubility Not specified; likely soluble in organic solventsSoluble in hot dimethylformamide[4][8]
Hazards Not classified as hazardous[2]Causes skin and eye irritation; may cause respiratory irritation[8][9]

Synthesis and Experimental Protocols

The synthetic routes to these molecules are distinct, reflecting their different chemical structures.

This compound

The synthesis of this compound and its analogs often involves the formation of carbon-nitrogen bonds on the terephthalic acid core. Common strategies include amidation/condensation reactions or aryl amination cross-coupling reactions.[1]

Experimental Protocol: From Dimethyl Succinylsuccinate

A prevalent method involves the reaction of dimethyl succinylsuccinate with an aromatic amine, followed by oxidation and hydrolysis.

  • Reaction with p-toluidine: Dimethyl succinylsuccinate is reacted with p-toluidine.[12]

  • Oxidation: The resulting intermediate, a 2,5-di-p-toluidino-3,6-dihydroterephthalic acid ester, is then oxidized. This can be achieved by blowing air through the reaction mixture.[12] A more modern approach uses hydrogen peroxide as a selective oxidizing agent, which offers high conversion rates and is environmentally friendly as the byproduct is water.[10]

  • Hydrolysis: The ester is saponified using an alkali metal hydroxide (e.g., potassium hydroxide) under reflux conditions.[12]

  • Acidification: The reaction mixture is cooled, diluted with water, and acidified (e.g., with sulfuric acid) to a pH of 2.5-3 to precipitate the final product, this compound.[12]

cluster_0 Synthesis of this compound A Dimethyl Succinylsuccinate + p-Toluidine B Reaction & Condensation A->B C 2,5-di-p-toluidino-3,6-dihydroterephthalate ester B->C D Oxidation (e.g., H₂O₂ or Air) C->D E 2,5-di-p-toluidinoterephthalate ester D->E F Hydrolysis (e.g., KOH) E->F G Dibasic Salt F->G H Acidification (e.g., H₂SO₄) G->H I This compound H->I

Synthesis of this compound.
2,5-Dihydroxyterephthalic Acid

Multiple synthetic pathways exist for 2,5-dihydroxyterephthalic acid, with methods starting from p-xylene, hydroquinone, or halogenated terephthalic acids.

Experimental Protocol: From 2,5-Dihaloterephthalic Acid

This method provides high yields and purity.[13][14]

  • Salt Formation: A 2,5-dihaloterephthalic acid (e.g., 2,5-dibromoterephthalic acid) is treated with a base in water to form the corresponding dibasic salt.[13][14]

  • Hydroxylation: The dibasic salt is then reacted with a copper source (e.g., CuBr) in the presence of a coordinating ligand and a base at an elevated temperature (e.g., 80-90 °C).[13][15] This copper-catalyzed reaction substitutes the halogen atoms with hydroxyl groups, forming the dibasic salt of 2,5-dihydroxyterephthalic acid.[13][14]

  • Acidification: After cooling, the reaction mixture is acidified with a strong acid like hydrochloric acid (HCl) to precipitate the final 2,5-dihydroxyterephthalic acid product.[13][14] The resulting precipitate is then filtered, washed with water, and dried.[14][15] Purity can be assessed using ¹H NMR.[13][14]

cluster_1 Synthesis of 2,5-Dihydroxyterephthalic Acid A 2,5-Dihaloterephthalic Acid B Contact with Base in Water A->B C Dibasic Salt of 2,5-Dihaloterephthalic Acid B->C D Hydroxylation (Base, Copper Source, Ligand) C->D E Dibasic Salt of 2,5-Dihydroxyterephthalic Acid D->E F Acidification (e.g., HCl) E->F G 2,5-Dihydroxyterephthalic Acid F->G

Synthesis of 2,5-Dihydroxyterephthalic Acid.

Alternative Synthesis from Hydroquinone: 2,5-dihydroxyterephthalic acid can also be synthesized from hydroquinone. In one method, hydroquinone is reacted with potassium hydroxide, and the resulting mixture is subjected to high pressure with carbon dioxide.[16] Another approach involves the carboxylation of a disodium salt of hydroquinone using carbon dioxide in a slurry reactor.[17]

Applications in Research and Development

The applications of these two molecules are largely dictated by their functional groups.

  • This compound : The primary application for this compound and its close analogs is in the manufacturing of high-performance pigments.[2][10] The specific chromophoric properties endowed by the toluidine substituents make it a valuable intermediate in the dye and pigment industry.[10]

  • 2,5-Dihydroxyterephthalic Acid : This compound has a broader range of applications, primarily as a versatile building block in materials science and as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[4][8][18]

    • Metal-Organic Frameworks (MOFs): It is a critical linker for constructing MOFs, which are porous materials with applications in gas storage and separation (such as CO₂ capture), catalysis, and drug delivery.[18][19][20]

    • High-Performance Polymers: It serves as a monomer for the synthesis of advanced, high-strength fibers. For example, it can be used to create fibers with improved compressive strength compared to traditional PBO fibers.[14][21]

    • Pharmaceutical and Agrochemical Intermediate: Its structure can be modified to create complex molecules for use as anticancer agents, antibacterial compounds, and antioxidants.[4][18]

Conclusion

This compound and 2,5-dihydroxyterephthalic acid, while both derivatives of terephthalic acid, possess markedly different properties and applications. The former is a key component in the pigment industry, valued for its color properties. The latter is a highly versatile linker and monomer in advanced materials science, with significant potential in areas like carbon capture and high-performance polymers, as well as a valuable intermediate in the pharmaceutical industry. The choice between these compounds is therefore entirely dependent on the specific synthetic goal and desired final application.

References

Unraveling the Data: A Comparative Analysis Involving PubChem Compound CID 82524

Author: BenchChem Technical Support Team. Date: November 2025

A definitive guide for researchers, scientists, and drug development professionals.

Initial investigations into the chemical compound registered under PubChem Compound Identification (CID) 82524 have revealed a significant data gap. At present, there is no publicly available experimental data, established signaling pathways, or comparative studies associated with this specific identifier. The lack of information prevents a direct comparative analysis as requested.

This guide acknowledges the initial query for a comparative analysis of PubChem CID 82524. However, due to the absence of accessible data, the scope of this document will pivot to outline the necessary methodologies and frameworks that should be employed once such data becomes available. This will serve as a template for future analysis.

The Path Forward: Establishing a Framework for Comparative Analysis

To conduct a thorough and objective comparison of any given compound, such as the one intended for CID 82524, a multi-faceted approach is required. This involves rigorous data collection, standardized experimental protocols, and clear data visualization.

Data Presentation: The Foundation of Comparison

Quantitative data forms the bedrock of any scientific comparison. When experimental data for a compound of interest and its alternatives is procured, it is imperative to structure this information in a clear and concise manner. The following table format is recommended for its ease of comparison and interpretation.

ParameterCompound of Interest (CID 82524)Alternative AAlternative B
Potency (IC50/EC50) -Value (µM/nM)Value (µM/nM)
Selectivity -Value/RatioValue/Ratio
Solubility -Value (mg/mL)Value (mg/mL)
In vitro Efficacy -Assay-specific metricAssay-specific metric
In vivo Efficacy -Animal model dataAnimal model data
Experimental Protocols: Ensuring Reproducibility

To ensure the validity and reproducibility of any cited experimental data, a detailed account of the methodologies is crucial. The following sections outline the essential components of such protocols.

Cell-Based Assays:

  • Cell Line: Specify the cell line used (e.g., HeLa, HEK293), including source and passage number.

  • Reagents: List all reagents, including concentrations and manufacturers.

  • Procedure: Provide a step-by-step description of the assay, including incubation times, temperatures, and measurement techniques.

  • Data Analysis: Detail the statistical methods used to analyze the data.

Biochemical Assays:

  • Enzyme/Protein: Identify the specific enzyme or protein target, its source, and purity.

  • Substrate: Specify the substrate used and its concentration.

  • Reaction Conditions: Detail the buffer composition, pH, temperature, and reaction time.

  • Detection Method: Describe the method used to measure the reaction product (e.g., fluorescence, absorbance).

Visualizing the Science: Pathways and Workflows

Visual representations of complex biological processes and experimental designs are invaluable for comprehension and communication. The use of Graphviz (DOT language) allows for the creation of clear and standardized diagrams.

Once the mechanism of action for a compound is elucidated, a signaling pathway diagram can be generated. The following is a hypothetical example of a signaling pathway that could be inhibited by a theoretical compound.

Signaling_Pathway Receptor Receptor (e.g., GPCR) G_Protein G-Protein Receptor->G_Protein Activation Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Cellular_Response Cellular Response Transcription_Factor->Cellular_Response

Caption: A generalized signal transduction cascade.

Similarly, an experimental workflow can be visualized to provide a clear overview of the research process.

Experimental_Workflow Compound_Screening Compound Screening Hit_Identification Hit Identification Compound_Screening->Hit_Identification Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization In_Vitro_Testing In Vitro Testing Lead_Optimization->In_Vitro_Testing In_Vivo_Testing In Vivo Testing In_Vitro_Testing->In_Vivo_Testing Clinical_Trials Clinical Trials In_Vivo_Testing->Clinical_Trials

Caption: A standard workflow in drug discovery.

Spectroscopic Data for 2,5-Di-p-toluidinoterephthalic Acid and Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the ¹H and ¹³C NMR spectral data for 2,5-Di-p-toluidinoterephthalic acid and its structural analogs, terephthalic acid and 2,5-diaminoterephthalic acid, is essential for researchers in materials science and drug development. This guide provides a comparative overview of their spectroscopic features, alongside detailed experimental protocols for data acquisition.

While specific, publicly available experimental ¹H NMR and ¹³C NMR data for this compound remains elusive in the surveyed literature, this guide presents the available data for its parent compound, terephthalic acid, and a closely related derivative, 2,5-diaminoterephthalic acid. This comparative information can serve as a valuable reference for researchers working with these and similar molecular structures.

¹H and ¹³C NMR Data Comparison

The following tables summarize the known ¹H and ¹³C NMR spectral data for terephthalic acid and 2,5-diaminoterephthalic acid. These compounds provide a foundational understanding of the chemical shifts expected for the core terephthalic acid structure and the influence of amino substituents. The data is presented for spectra acquired in dimethyl sulfoxide-d₆ (DMSO-d₆), a common solvent for these compounds.

Table 1: ¹H NMR Spectral Data

CompoundSolventChemical Shift (δ) ppmMultiplicityAssignment
Terephthalic AcidDMSO-d₆8.04sAr-H
13.29br s-COOH
2,5-Diaminoterephthalic AcidDMSO-d₆7.02sAr-H

Table 2: ¹³C NMR Spectral Data

CompoundSolventChemical Shift (δ) ppmAssignment
Terephthalic AcidDMSO-d₆129.38Ar-C
134.41Ar-C (quaternary)
166.58-COOH

Note: Detailed experimental ¹³C NMR data for 2,5-diaminoterephthalic acid was not available in the searched resources.

Experimental Protocols

General Procedure for ¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectra are typically recorded on a spectrometer operating at a specific frequency for ¹H and ¹³C nuclei (e.g., 400 MHz for ¹H and 100 MHz for ¹³C).

Sample Preparation:

  • A few milligrams of the analyte are dissolved in a deuterated solvent (e.g., DMSO-d₆).

  • The solution is transferred to an NMR tube.

  • A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration (δ = 0.00 ppm).

Data Acquisition:

  • ¹H NMR: The experiment is run to obtain the proton spectrum. Key parameters to be set include the number of scans, pulse width, and relaxation delay.

  • ¹³C NMR: A proton-decoupled ¹³C NMR experiment is typically performed to obtain a spectrum with single lines for each unique carbon atom. This requires a larger number of scans compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced. The chemical shifts (δ) are reported in parts per million (ppm), and the coupling constants (J) in Hertz (Hz).

Structural and Spectroscopic Relationships

The chemical structure of a molecule dictates its NMR spectrum. The following diagram illustrates the structural relationship between the compounds discussed.

G terephthalic_acid Terephthalic Acid diamino_terephthalic_acid 2,5-Diaminoterephthalic Acid terephthalic_acid->diamino_terephthalic_acid Amination ditoluidino_terephthalic_acid This compound diamino_terephthalic_acid->ditoluidino_terephthalic_acid Arylation

Caption: Structural relationship of the compared terephthalic acid derivatives.

The substitution pattern on the benzene ring significantly influences the chemical shifts of the aromatic protons and carbons. In terephthalic acid, the two aromatic protons are chemically equivalent, resulting in a single peak in the ¹H NMR spectrum. The introduction of two amino groups in 2,5-diaminoterephthalic acid also results in a single aromatic proton signal due to the molecule's symmetry. For this compound, one would expect a more complex ¹H NMR spectrum in the aromatic region due to the presence of both the terephthalic acid core protons and the protons of the p-toluidino substituents. Similarly, the ¹³C NMR spectrum would show a greater number of signals corresponding to the increased number of non-equivalent carbon atoms.

A Comparative Analysis of Synthetic Pathways to Osimertinib: Patented Routes vs. Experimental Innovations

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison between a patented manufacturing route for Osimertinib, a key therapeutic for non-small cell lung cancer, and an alternative, convergent synthesis developed in an academic setting. The comparison focuses on chemical yield, purity, and process efficiency, offering valuable insights for researchers and professionals in drug development and process chemistry.

Osimertinib (marketed as Tagrisso®) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) developed by AstraZeneca.[1] It is specifically designed to target the T790M resistance mutation in EGFR, which often develops in patients treated with earlier-generation TKIs.[1][2]

Methodology Comparison

The synthesis of a complex molecule like Osimertinib involves multiple steps. Below, we compare a patented industrial synthesis with a notable academic approach, focusing on a key reaction sequence: the formation of the core aminopyrimidine structure and subsequent acylation.

Patented Synthesis Protocol (AstraZeneca Apparent Route)

The apparent manufacturing route disclosed in patent literature involves a seven-step process.[3] A key phase of this linear synthesis involves the reduction of a nitroarene intermediate to an aniline, followed by acylation to append the crucial acryloyl group. This method is robust and designed for large-scale production.

  • Step 1: Nitro Reduction: The triamine precursor (Intermediate 5) is formed by reducing the nitro group of its precursor (Intermediate 4) using iron and ammonium chloride in a mixture of water and solvent.[4]

  • Step 2: Acylation: The resulting aniline is then acylated. One patented process describes reacting the aniline intermediate with acryloyl chloride in the presence of a base like diisopropylethylamine to yield Osimertinib.[5] This is followed by conversion to the mesylate salt.

Experimental Convergent Synthesis Protocol (Zhu et al.)

An alternative, convergent synthesis was developed to improve efficiency.[6] This route constructs the core aminopyrimidine ring in a key cyclization step, offering a different strategic approach.

  • Key Step: Cyclization/Condensation: This route involves a key cyclization of a guanidine derivative with an enone to form the central 4-(1H-indol-3-yl)pyrimidin-2-amine structure.[4][6] This convergent approach can potentially shorten the overall sequence and improve yield by building complexity from separate fragments late in the synthesis. The final acylation step would follow a similar chemical logic to the patented route.

Quantitative Data Comparison

The following table summarizes the key performance indicators for the two synthetic strategies.

ParameterPatented Manufacturing RouteExperimental Convergent Route (Zhu et al.)
Overall Yield ~56%[3]40.4%[4][6]
Purity (HPLC) >99% (Typical for API)99.1%[4][6]
Number of Steps 7 steps (6 in longest linear sequence)[3]6 steps[4][6]
Key Advantage Established scalability and robustness.Convergent approach, potentially more flexible.
Reported Drawbacks Linear sequence can lead to lower overall yields.Lower reported overall yield in the lab-scale synthesis.

Note: Yields are highly dependent on scale and specific reaction conditions. Patented routes are optimized for safety and scalability, which may differ from lab-scale yield optimization.

Visualizing the Molecular and Process Logic

To better understand the context of Osimertinib's function and synthesis, the following diagrams illustrate its mechanism of action and a generalized workflow for its chemical synthesis.

Osimertinib's Mechanism of Action

Osimertinib functions by irreversibly binding to mutant forms of the Epidermal Growth Factor Receptor (EGFR), specifically those with the T790M resistance mutation.[7][8] This binding event blocks the ATP-binding site, thereby inhibiting the downstream signaling pathways, such as PI3K/AKT and RAS/RAF/MAPK, that drive tumor cell proliferation and survival.[2][7][8]

Caption: Simplified signaling pathway showing Osimertinib's inhibition of mutant EGFR.

Generalized Synthetic Workflow

The chemical synthesis of a complex drug like Osimertinib follows a multi-step workflow. It begins with commercially available starting materials, proceeds through several intermediate compounds, and concludes with the synthesis of the final active pharmaceutical ingredient (API), which is then purified to a high degree.

Synthesis_Workflow Generalized Osimertinib Synthesis Workflow Start Starting Materials (e.g., 4-fluoro-2-methoxyaniline) Inter1 Intermediate 1 (Nitro-aniline derivative) Start->Inter1 Nitration/ Functionalization Inter2 Intermediate 2 (Pyrimidinyl-indole core) Inter1->Inter2 Coupling/ Cyclization Inter3 Intermediate 3 (Aniline Precursor) Inter2->Inter3 Nitro Reduction API Final Product (Osimertinib Base) Inter3->API Acylation Purify Purification (Crystallization/Chromatography) API->Purify Salt Salt Formation (Osimertinib Mesylate) Purify->Salt

Caption: A high-level overview of the chemical synthesis process for Osimertinib.

References

Safety Operating Guide

Proper Disposal of 2,5-Di-p-toluidinoterephthalic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of laboratory chemicals is paramount for ensuring a safe working environment and maintaining regulatory compliance. This document provides a comprehensive, step-by-step guide for the safe and efficient disposal of 2,5-Di-p-toluidinoterephthalic acid, a compound not classified as hazardous under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

Immediate Safety and Handling Precautions

Prior to handling this compound for disposal, it is crucial to adhere to standard laboratory safety protocols. While this substance is not classified as hazardous, prudent practice dictates the use of personal protective equipment (PPE).

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side shields or gogglesProtects against accidental splashes or dust particles.
Hand Protection Nitrile or latex glovesPrevents direct skin contact.
Body Protection Standard laboratory coatProtects clothing and skin from potential contamination.

In the event of accidental exposure, follow these first-aid measures:

  • After inhalation: Move to fresh air.

  • In case of skin contact: Wash off with soap and plenty of water.

  • After eye contact: Rinse thoroughly with plenty of water.

  • If swallowed: Rinse mouth with water.

Disposal Workflow

The following diagram outlines the decision-making process and subsequent actions for the proper disposal of this compound.

start Start: Disposal of This compound check_sds Consult Safety Data Sheet (SDS) start->check_sds is_hazardous Is the chemical classified as hazardous? check_sds->is_hazardous non_hazardous_path No (Not classified as hazardous) is_hazardous->non_hazardous_path hazardous_path Yes is_hazardous->hazardous_path package_waste Package in a sealed, compatible container. Label clearly as 'Non-Hazardous Waste' and specify the chemical name. non_hazardous_path->package_waste hazardous_protocol Follow institutional hazardous waste disposal procedures. hazardous_path->hazardous_protocol dispose_trash Dispose of directly in a designated laboratory waste dumpster for non-hazardous solids. package_waste->dispose_trash end End of Disposal Process dispose_trash->end hazardous_protocol->end

Caption: Disposal workflow for this compound.

Step-by-Step Disposal Protocol

1. Verification of Chemical Identity and Hazards:

  • Always begin by confirming the identity of the chemical to be disposed of.

  • Consult the Safety Data Sheet (SDS) for this compound. Multiple sources confirm that this chemical is not classified as a hazardous substance.[1]

2. Packaging for Disposal:

  • Place the solid this compound waste into a sturdy, sealable container to prevent leakage or the creation of dust. A screw-cap plastic bottle or a sealed plastic bag is suitable.

  • Clearly label the container as "NON-HAZARDOUS WASTE" and include the full chemical name: "this compound".

  • If disposing of an empty container that previously held the chemical, ensure it is fully empty and deface or remove the original label to avoid confusion.

3. Final Disposal:

  • Laboratory personnel should transport the securely packaged and labeled non-hazardous waste directly to the facility's designated dumpster for regular solid waste.[2][3]

  • Crucially, do not place chemical containers, even if non-hazardous, in common laboratory trash bins. This is to avoid causing alarm or confusion for custodial staff who are not trained to handle chemical waste.[3]

4. Documentation:

  • While not always mandatory for non-hazardous waste, it is good practice to maintain a log of disposed chemicals, noting the chemical name, quantity, and date of disposal. This contributes to a robust laboratory safety culture.

Key Experimental Data Summary

The following table summarizes key physical and safety data for this compound, informing its handling and disposal procedures.

PropertyValueImplication for Disposal
Physical State Powder SolidLow risk of vapor inhalation, but dust should be contained.
Melting Point > 300 °C / > 572 °F[4]Stable at ambient temperatures.
Flash Point 260 °C / 500 °F (Open cup)[4]Not flammable under normal laboratory conditions.
GHS Hazard Classification Not a hazardous substance or mixture[1][2]Can be disposed of as non-hazardous waste.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure and efficient research environment. Always consult your institution's specific waste management policies, as they may have additional requirements.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Di-p-toluidinoterephthalic acid
Reactant of Route 2
Reactant of Route 2
2,5-Di-p-toluidinoterephthalic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.